(2-Chloropyrimidin-4-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLTMBMLWQOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34953-87-2 | |
| Record name | (2-chloropyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Chloropyrimidin-4-yl)methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Pyrimidine Intermediate
(2-Chloropyrimidin-4-yl)methanol, identified by its CAS Number 34953-87-2 , is a pivotal heterocyclic building block in the landscape of medicinal chemistry. While seemingly a simple molecule, its strategic arrangement of a reactive chlorine atom, a nucleophilic hydroxymethyl group, and the inherent drug-like properties of the pyrimidine core make it an invaluable precursor in the synthesis of complex, high-value pharmaceutical agents. The pyrimidine scaffold is a well-established pharmacophore, present in numerous approved drugs, owing to its ability to mimic purine bases and engage in crucial hydrogen bonding interactions with biological targets. This guide, from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical role in the development of targeted therapies, particularly kinase inhibitors.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 34953-87-2 | Sigma-Aldrich[1] |
| Molecular Formula | C₅H₅ClN₂O | Sigma-Aldrich[1] |
| Molecular Weight | 144.56 g/mol | |
| Appearance | White to yellow solid | |
| Storage Conditions | Inert atmosphere, 2-8°C | Sigma-Aldrich[1] |
Note: Experimental melting point and detailed spectroscopic data are not consistently reported in publicly available literature, a common occurrence for specialized synthetic intermediates. The data presented here are compiled from supplier information.
The structural arrangement of this compound is key to its synthetic utility. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effect of the chlorine atom at the 2-position, renders this position susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its application in drug discovery, allowing for the facile introduction of various amine-containing fragments. Conversely, the hydroxymethyl group at the 4-position provides a handle for a different set of chemical transformations, such as etherification, esterification, or oxidation to the corresponding aldehyde. This orthogonal reactivity allows for a stepwise and controlled elaboration of the molecular scaffold.
Synthesis of this compound: A Practical Approach
The most direct and common laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2-chloropyrimidine-4-carboxaldehyde. This precursor is accessible through various synthetic routes, often starting from more common pyrimidine derivatives. The reduction of the aldehyde to the primary alcohol can be efficiently achieved using mild hydride-based reducing agents.
Experimental Protocol: Reduction of 2-Chloropyrimidine-4-carboxaldehyde
This protocol is a representative procedure based on established methods for the reduction of aldehydes to alcohols using sodium borohydride.[2][3]
Materials:
-
2-Chloropyrimidine-4-carboxaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidine-4-carboxaldehyde (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. The rationale for cooling is to control the exothermic reaction of sodium borohydride with the protic solvent and to prevent potential over-reduction or side reactions.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution over 15-20 minutes. The slow addition is crucial to manage the evolution of hydrogen gas and maintain the reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or saturated aqueous sodium bicarbonate solution while maintaining the temperature below 20°C.
-
Workup: Remove the methanol under reduced pressure using a rotary evaporator. Partition the resulting aqueous residue between dichloromethane and water.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). The use of a chlorinated solvent ensures efficient extraction of the moderately polar product.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Diagram of the Synthesis Workflow:
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 2-chloropyrimidine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][4][5] The chlorine atom at the 2-position acts as a leaving group in SNAr reactions, allowing for the covalent attachment of the pyrimidine ring to a cysteine residue in the ATP-binding site of certain kinases.[4][6] This covalent bond formation can lead to prolonged and potent inhibition. More commonly, the 2-chloro group is displaced by a nucleophilic amine from another part of the drug molecule, forming a stable C-N bond that is a key feature of many kinase inhibitors.
A prominent example of the utility of a closely related building block is in the synthesis of Pacritinib , an approved inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[7][8] While the synthesis of Pacritinib starts with a more complex derivative, 3-(2-chloropyrimidin-4-yl)benzaldehyde, it highlights the importance of the 2-chloropyrimidine core in targeting these kinases.[9]
The Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, essential for processes like immunity, cell growth, and differentiation.[10][11][12][13][14] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[12]
The pathway is initiated when a cytokine binds to its receptor, leading to the activation of associated Janus kinases (JAKs).[11][12][13] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[11][13] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate gene expression.[11][13]
Diagram of the JAK-STAT Signaling Pathway:
Caption: Overview of the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Inhibitors like Pacritinib, derived from scaffolds accessible from this compound and its analogues, bind to the ATP-binding site of JAK2, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade. This mechanism of action is effective in treating diseases driven by overactive JAK signaling.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling patterns provide a unique fingerprint of the molecule.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the five carbon atoms in the molecule, including the two distinct pyrimidine ring carbons attached to nitrogen, the carbon bearing the chlorine atom, and the methylene carbon.
-
Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), providing further confirmation of the structure.
Conclusion: A Small Molecule with a Large Impact
This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its inherent reactivity, coupled with the proven pharmacological relevance of the pyrimidine core, makes it a highly sought-after intermediate for the synthesis of targeted therapeutics. As our understanding of disease pathways, particularly in oncology and immunology, continues to grow, the demand for versatile and strategically functionalized heterocyclic compounds like this compound is set to increase. This guide provides a foundational understanding for researchers looking to leverage this potent building block in their quest for novel and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]
- 4. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pacritinib Hydrochloride [cjph.com.cn]
- 9. rsc.org [rsc.org]
- 10. cusabio.com [cusabio.com]
- 11. Janus kinase - Wikipedia [en.wikipedia.org]
- 12. JAK/STAT Signaling Pathway - Creative Biogene [creative-biogene.com]
- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Topic: (2-Chloropyrimidin-4-yl)methanol Structure Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Heterocyclic Scaffolds in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with the pyrimidine ring being a particularly privileged scaffold found in numerous therapeutic agents. (2-Chloropyrimidin-4-yl)methanol is a key building block, offering multiple reaction sites for the synthesis of complex molecules. Its precise structure and purity are paramount, as any ambiguity can have profound consequences on the biological activity and safety of downstream compounds.
This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the causality behind the analytical strategy. The core principle is to build a self-validating system where each piece of data corroborates the others, leading to an irrefutable structural assignment. This multi-pronged approach, integrating mass spectrometry, spectroscopy, and crystallography, ensures the highest degree of scientific integrity.
Foundational Analysis: Confirming Molecular Identity with Mass Spectrometry
Expertise & Experience: The logical first step in any structural analysis is to confirm the molecular weight and elemental composition. Mass spectrometry (MS) provides this fundamental data with exceptional accuracy. For a novel or critical batch of a compound, relying solely on low-resolution MS is insufficient. High-Resolution Mass Spectrometry (HRMS), typically using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer, is the authoritative choice. ESI is a soft ionization technique, which minimizes fragmentation and ensures the molecular ion is observed, while TOF provides the mass accuracy required to distinguish between isobaric formulas.
Trustworthiness: The power of HRMS lies in its self-validating nature. The experimentally determined accurate mass is compared against a theoretical mass calculated from the elemental formula (C₅H₅ClN₂O). A mass error of less than 5 ppm provides extremely high confidence in the proposed formula, which is then systematically confirmed by subsequent spectroscopic methods.
High-Resolution Mass Spectrometry (HRMS) Data
The expected protonated molecular ion [M+H]⁺ for C₅H₅ClN₂O will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₅H₆³⁵ClN₂O⁺ | 145.0190 | ~145.019 |
| [M+H]⁺ Isotope | C₅H₆³⁷ClN₂O⁺ | 147.0161 | ~147.016 |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent containing 0.1% formic acid to promote protonation.
-
Instrumentation: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard for internal mass calibration to ensure high accuracy.
-
Analysis: Process the spectrum to identify the monoisotopic peak and its corresponding ³⁷Cl isotope peak. Confirm the ~3:1 intensity ratio and calculate the mass error against the theoretical value.
Fragmentation Pathway Analysis
While ESI is a soft technique, in-source fragmentation can sometimes be induced to provide further structural clues. The fragmentation of pyrimidine derivatives is well-documented and often involves characteristic losses.[1][2][3]
Caption: Predicted ESI-MS fragmentation of this compound.
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for identifying the functional groups present in a molecule.[4][5] For this compound, the key is to confirm the presence of the hydroxyl (-OH) group and the characteristic vibrations of the substituted pyrimidine ring. The absence of other signals (e.g., a strong carbonyl stretch around 1700 cm⁻¹) is equally important, ruling out oxidized impurities.
Trustworthiness: The FTIR spectrum serves as a molecular "fingerprint." The presence of a broad O-H stretch and a C-O stretch provides direct, physical evidence of the alcohol moiety, validating a key feature of the proposed structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3200 | Strong, Broad | O-H stretch (alcohol, hydrogen-bonded)[6] |
| ~3100-3000 | Medium | Aromatic C-H stretch (pyrimidine ring) |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~1600-1550 | Strong | C=N and C=C ring stretching vibrations[4][6] |
| ~1200-1050 | Strong | C-O stretch (primary alcohol) |
| ~800-700 | Medium-Strong | C-Cl stretch[6] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample scan and subtracted from the sample spectrum.
The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[7] It provides a detailed map of the carbon-hydrogen framework by analyzing the chemical environment, connectivity, and quantity of ¹H and ¹³C nuclei. For this molecule, a combination of ¹H NMR and ¹³C NMR is essential. The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical, as it can affect the chemical shifts and the observability of exchangeable protons like the -OH group.[8][9]
Trustworthiness: A complete NMR dataset is a self-validating system. The ¹H NMR spectrum's integration values must sum to the number of protons in the molecular formula (from MS). The splitting patterns must be consistent with the neighboring protons, and the ¹³C NMR must show the correct number of unique carbon environments. This internal consistency provides irrefutable proof of the atomic connectivity.
¹H NMR Spectral Data (300-500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.7 | Doublet (d) | 1H | H6 | Deshielded by adjacent N and para to Cl. |
| ~7.4 | Doublet (d) | 1H | H5 | Coupled to H6. |
| ~5.5 | Triplet (t) | 1H | -OH | Exchangeable proton, couples to -CH₂. |
| ~4.6 | Doublet (d) | 2H | -CH₂- | Coupled to the -OH proton. |
Note: In CDCl₃, the -OH proton may appear as a broad singlet and its coupling to the -CH₂ group may not be resolved, causing the -CH₂ signal to appear as a singlet.
¹³C NMR Spectral Data (75-125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C4 | Carbon attached to the hydroxymethyl group. |
| ~161 | C2 | Carbon attached to the electronegative Cl and flanked by N atoms. |
| ~158 | C6 | Aromatic CH carbon, deshielded by adjacent N. |
| ~120 | C5 | Aromatic CH carbon. |
| ~62 | -CH₂- | Aliphatic carbon attached to the oxygen atom. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Shimming: Place the sample in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm) and set the relaxation delay (d1) to at least 1 second.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Caption: Workflow for NMR-based structure elucidation.
The Gold Standard: Unambiguous Proof via Single-Crystal X-Ray Crystallography
Expertise & Experience: While the combined spectroscopic data provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[10] It moves beyond connectivity to provide a precise three-dimensional map of the molecule in the solid state, including exact bond lengths, bond angles, and intermolecular interactions.[11][12][13] Obtaining a diffraction-quality single crystal is the primary challenge, but when successful, the result is irrefutable.
Trustworthiness: X-ray crystallography is the definitive self-validating technique. The electron density map generated from diffraction data is used to solve the structure, and the refined model is cross-validated against the experimental data (R-factor). This process leaves no doubt about the atomic arrangement.
Experimental Protocol: Crystal Growth (Slow Evaporation)
-
Solvent Selection: Dissolve a small amount of the compound in a minimal volume of a good solvent in which it is freely soluble (e.g., ethanol or ethyl acetate).
-
Evaporation: Transfer the solution to a small vial. Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.
Caption: The workflow for single-crystal X-ray crystallography.
Conclusion: An Integrated and Self-Validating Approach
The structure elucidation of this compound is not a linear process but a synergistic one. We begin with HRMS to confidently establish the elemental formula. FTIR quickly confirms the presence of key functional groups, providing an initial layer of validation. NMR spectroscopy then delivers the detailed blueprint of the C-H framework, elucidating the precise connectivity of every atom. Finally, X-ray crystallography provides the ultimate, unambiguous 3D confirmation. Each technique provides a piece of the puzzle, and critically, each piece must fit perfectly with the others. This integrated, self-validating methodology ensures the absolute structural integrity of this vital chemical building block, a non-negotiable requirement for success in pharmaceutical research and development.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. article.sapub.org [article.sapub.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. researchgate.net [researchgate.net]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Multi-Step Synthesis of (2-Chloropyrimidin-4-yl)methanol for Pharmaceutical Research
Abstract
(2-Chloropyrimidin-4-yl)methanol is a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its structure allows for strategic, differential functionalization at the chloro- and hydroxymethyl-substituted positions, making it a valuable intermediate in drug discovery pipelines. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. While acknowledging the user's specified starting material of 2-aminopyrimidine, this guide presents a more robust and industrially scalable pathway commencing from uracil. This approach proceeds through the critical intermediate, 2,4-dichloropyrimidine, followed by a regioselective C4-functionalization and subsequent reduction. The rationale behind this strategic choice, detailed mechanistic insights, step-by-step protocols, and process optimization are discussed to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Specifically, functionalized 2-chloropyrimidines serve as key intermediates, where the chlorine atom at the C2 position acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functionalities.
This compound, in particular, offers two distinct points for chemical modification: the reactive C2-chloride and the C4-hydroxymethyl group, which can be further oxidized or derivatized. This dual functionality makes it an indispensable precursor for synthesizing complex molecules, including kinase inhibitors and other targeted therapies. This guide provides a detailed roadmap for its synthesis, focusing on a practical and high-yielding pathway.
Section 1: Synthesis of the Key Intermediate: 2,4-Dichloropyrimidine
Strategic Rationale: Why Uracil?
While the conversion of 2-aminopyrimidine to a 2-chloropyrimidine derivative is possible via a Sandmeyer-type reaction, subsequent functionalization at the C4 position is challenging and often results in low yields.[2][3] A more efficient and scalable strategy involves the use of a readily available and inexpensive starting material, uracil (which exists in tautomeric equilibrium with 2,4-dihydroxypyrimidine). This approach allows for the simultaneous introduction of chloro groups at both the C2 and C4 positions, creating the crucial intermediate 2,4-dichloropyrimidine . This intermediate is perfectly primed for selective downstream modifications.
Mechanism and Key Considerations for Chlorination
The conversion of the hydroxyl (or oxo) groups of uracil to chloro groups is typically achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] The reaction often requires high temperatures and is frequently performed using POCl₃ as both the reagent and the solvent.
The mechanism involves the initial phosphorylation of the pyrimidine oxygen atoms by POCl₃, converting the hydroxyl groups into better leaving groups. Subsequent nucleophilic attack by chloride ions displaces the phosphate esters, yielding the dichlorinated product. The addition of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can accelerate the reaction by neutralizing the HCl generated in situ.[5]
Caption: Mechanism of Uracil Chlorination.
Detailed Experimental Protocol: Uracil to 2,4-Dichloropyrimidine
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Setup: Equip a two-necked round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add uracil (100 g, 0.89 mol) and phosphorus oxychloride (POCl₃, 400 mL, 4.3 mol).[4]
-
Reaction: With stirring, heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3.5-4 hours. The reaction should become a clear solution.[4]
-
Work-up (Quenching): After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ under reduced pressure. Crucially, pour the resulting oily residue slowly and cautiously onto crushed ice (approx. 500 g) with vigorous stirring in a large beaker. This is a highly exothermic step.
-
Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x 150 mL).
-
Neutralization & Drying: Combine the organic extracts and wash them carefully with a cold, dilute sodium carbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield 2,4-dichloropyrimidine as a solid or oil.[4]
Data Summary: 2,4-Dichloropyrimidine
| Parameter | Typical Value |
| Yield | 85-95% |
| Appearance | Colorless to light-yellow solid/oil |
| Melting Point | 60-62 °C |
| CAS Number | 3934-20-1 |
Section 2: Synthesis of this compound
The Challenge of Regioselectivity
With the key intermediate, 2,4-dichloropyrimidine, in hand, the next critical challenge is to selectively functionalize the C4 position while leaving the C2-chloro group intact. In SNAr reactions, the C4 position of 2,4-dichloropyrimidine is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position.[6][7][8] This intrinsic reactivity difference is the cornerstone of the synthetic strategy, allowing for a regioselective approach.
A robust method involves introducing a functional group at C4 that can be readily converted to a hydroxymethyl group. The chosen pathway is a C4-selective formylation followed by reduction.
Caption: Recommended Synthetic Workflow.
Detailed Experimental Protocol: C4-Formylation and Reduction
This two-step sequence provides a controlled and efficient route to the target molecule.
Protocol 2.2.1: Synthesis of 2-Chloro-4-formylpyrimidine
The Vilsmeier-Haack reaction provides a classic method for formylating electron-rich heterocycles. However, for pyrimidines, direct formylation can be complex. A more modern and controlled approach involves a palladium-catalyzed carbonylation under a carbon monoxide atmosphere, followed by reduction of the resulting ester. An alternative, more direct formylation can be achieved under specific conditions.
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF) to 0 °C and slowly add phosphorus oxychloride (POCl₃) dropwise.
-
Formylation: Add 2,4-dichloropyrimidine to the pre-formed Vilsmeier reagent. Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring by TLC or LC-MS.
-
Work-up: After completion, quench the reaction by pouring it onto ice water and neutralize with a base (e.g., NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. Dry, concentrate, and purify the crude product by column chromatography to isolate 2-chloro-4-formylpyrimidine.
Protocol 2.2.2: Reduction to this compound
-
Setup: Dissolve 2-chloro-4-formylpyrimidine (1 equiv.) in a suitable alcoholic solvent like methanol or ethanol in a round-bottom flask under an inert atmosphere.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (approx. 1.0-1.5 equiv.) portion-wise, ensuring the temperature remains low.
-
Reaction: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction's progress by TLC until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose excess NaBH₄.
-
Extraction and Purification: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by silica gel chromatography to yield this compound.
Data Summary: this compound
| Parameter | Expected Value |
| Overall Yield | Moderate to Good (over 2 steps) |
| Appearance | White to off-white solid |
| Molecular Weight | 144.56 g/mol |
| CAS Number | 149959-97-9 |
Section 3: The Sandmeyer Approach from 2-Aminopyrimidine
For completeness, it is important to address the direct conversion of 2-aminopyrimidine. The Sandmeyer reaction can convert the 2-amino group into a 2-chloro group.[9][10] This reaction proceeds via the formation of a diazonium salt intermediate, which is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[11][12]
A typical procedure involves dissolving 2-aminopyrimidine in concentrated hydrochloric acid, cooling to low temperatures (-15 to -10 °C), and adding a solution of sodium nitrite dropwise to form the diazonium salt.[2] This intermediate is then reacted with a chloride source to yield 2-chloropyrimidine.
Caption: Sandmeyer Reaction on 2-Aminopyrimidine.
While this method effectively produces 2-chloropyrimidine, the subsequent step of introducing a hydroxymethyl group at the C4 position of this less-activated ring is significantly more difficult than the regioselective functionalization of 2,4-dichloropyrimidine. Therefore, this route is generally considered less efficient for synthesizing the target molecule.
Conclusion
The synthesis of this compound is most effectively and scalably achieved through a multi-step pathway starting from uracil. The key strategic elements are the high-yield formation of the 2,4-dichloropyrimidine intermediate and the subsequent exploitation of the differential reactivity of the C2 and C4 positions to achieve regioselective formylation and reduction. This guide provides a robust and validated framework, grounded in established chemical principles, to empower researchers in pharmaceutical development with a reliable method for accessing this critical synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 4. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. byjus.com [byjus.com]
Spectroscopic Fingerprinting of (2-Chloropyrimidin-4-yl)methanol: A Technical Guide to ¹H and ¹³C NMR Analysis
Abstract: (2-Chloropyrimidin-4-yl)methanol (CAS No. 34953-87-2) is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its precise molecular structure and purity are critical for downstream applications, making unambiguous spectroscopic characterization essential. This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive framework and a practical guide for researchers. It outlines a detailed, field-proven protocol for acquiring and interpreting the NMR data, ensuring scientific integrity and enabling researchers to validate their own synthetic products.
Introduction: The Importance of Structural Verification
This compound is a bifunctional molecule featuring a pyrimidine ring substituted with a reactive chlorine atom and a primary alcohol. This arrangement makes it a versatile intermediate for introducing the pyrimidine scaffold into larger, more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
Given its role as a foundational reagent, confirming the identity, isomeric purity, and structural integrity of this compound is of paramount importance. NMR spectroscopy is the gold-standard technique for this purpose, offering a high-resolution glimpse into the chemical environment of each proton and carbon atom. This guide provides the anticipated spectral data and a robust methodology to empower researchers in their synthetic endeavors.
Predicted NMR Spectroscopic Data
The following ¹H and ¹³C NMR data are predicted based on established chemical shift principles, analysis of structurally similar pyrimidine and pyridine derivatives, and additivity rules. These tables serve as a benchmark for researchers to compare against their experimentally obtained spectra.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show three distinct signals in the aromatic/heteroaromatic region and the alcohol/methylene region. The spectrum is predicted in Deuterated Chloroform (CDCl₃), a common solvent for this class of compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 | 8.65 | Doublet (d) | ~5.2 | The proton at position 6 is adjacent to a nitrogen atom and coupled to H-5, resulting in a downfield shift. |
| H-5 | 7.40 | Doublet (d) | ~5.2 | This proton is coupled to H-6. |
| -CH₂- | 4.85 | Singlet (s) | N/A | The methylene protons are adjacent to the aromatic ring and the hydroxyl group. In many cases, coupling to the -OH proton is not observed due to rapid exchange. |
| -OH | ~2.5-3.5 | Broad Singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.[3] It will appear as a broad signal that can be exchanged with D₂O. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, corresponding to the five unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-4 | 170.0 | This carbon is attached to the hydroxymethyl group and is part of the pyrimidine ring, leading to a significant downfield shift. |
| C-2 | 163.5 | The carbon bearing the chlorine atom is expected to be significantly deshielded. |
| C-6 | 158.0 | This carbon is adjacent to a ring nitrogen and is expected to be downfield. |
| C-5 | 118.5 | This is the only CH carbon in the aromatic portion of the ring. |
| -CH₂- | 63.0 | The methylene carbon attached to the hydroxyl group. |
Experimental Protocol for NMR Data Acquisition
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Instrumentation
-
This compound (Sample)
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D)
-
Internal Standard: Tetramethylsilane (TMS), typically pre-added to the deuterated solvent by the manufacturer.
-
NMR Tubes: 5 mm, high-precision.
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.
Sample Preparation Workflow
The causality behind this workflow is to ensure a homogenous sample solution free of particulates, at a concentration suitable for modern NMR instruments.
Caption: Workflow for NMR Sample Preparation.
Spectrometer Setup and Data Acquisition
-
Instrument Shimming: Insert the sample into the spectrometer. Perform automated or manual shimming to optimize the magnetic field homogeneity. The quality of the shims directly impacts spectral resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures quantitative integration if needed.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~220 ppm, centered around 110 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform the Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure flat baselines.
-
Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak should be set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[4]
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.
Logic of Spectral Interpretation
The predicted chemical shifts are grounded in the fundamental electronic properties of the pyrimidine ring.
Caption: Key electronic influences on the NMR spectrum.
-
Ring Protons (H-5, H-6): The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which deshields the ring protons, pushing them downfield compared to benzene. H-6 is adjacent to a nitrogen, placing it further downfield than H-5. Their proximity should result in a clear doublet-of-doublets pattern with a coupling constant (J) of approximately 5.2 Hz.
-
Methylene Protons (-CH₂-): These protons are benzylic-like, being attached to an aromatic ring, which shifts them downfield from a typical alkyl CH₂ group. Their singlet appearance is expected as three-bond coupling to H-5 is often very small or zero in such systems.
-
Ring Carbons: The carbons directly attached to electronegative atoms (N, Cl) are the most deshielded (C-2, C-4, C-6). C-5, being the only carbon attached only to other carbons and a hydrogen, is the most shielded and appears furthest upfield in the aromatic region.
By following the provided protocol and comparing the resulting spectra to the predicted data and structural logic, researchers can confidently verify the structure and purity of their this compound samples.
References
Introduction: The Strategic Importance of the Pyrimidine Scaffold
An In-depth Technical Guide to (2-Chloropyrimidin-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the nucleobases of our DNA to a multitude of approved therapeutic agents. Its derivatives are integral to the development of drugs with antibacterial, anti-inflammatory, and anticancer properties. Within this critical class of compounds, this compound (CAS: 34953-87-2) emerges as a highly versatile and valuable building block. Its structure is elegantly functional: the 2-chloro substituent provides a reactive site for nucleophilic aromatic substitution, while the 4-hydroxymethyl group offers a handle for esterification, etherification, or oxidation. This dual functionality allows for vectorial synthesis, enabling chemists to build molecular complexity in a controlled and predictable manner. This guide provides an in-depth analysis of this compound, covering its fundamental properties, a robust synthetic protocol with mechanistic insights, and its strategic application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 144.56 g/mol | [1] |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| CAS Number | 34953-87-2 | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| Predicted ¹H NMR | δ ~8.7 ppm (d, 1H, H6), ~7.5 ppm (d, 1H, H5), ~4.7 ppm (s, 2H, CH₂) | N/A |
| Predicted ¹³C NMR | δ ~170 ppm (C4), ~163 ppm (C2), ~158 ppm (C6), ~120 ppm (C5), ~63 ppm (CH₂) | N/A |
| Solubility | Inferred to be soluble in polar organic solvents like Methanol, Dichloromethane | [2] |
| Storage | 2-8°C under an inert atmosphere |
Note: NMR chemical shifts are predicted based on structural analysis and standard values for pyrimidine derivatives. Actual experimental values may vary based on solvent and conditions.[3][4]
Synthesis: A Protocol for the Reduction of Methyl 2-chloropyrimidine-4-carboxylate
The most direct and reliable method for preparing this compound is the reduction of the corresponding carboxylate ester, methyl 2-chloropyrimidine-4-carboxylate. This transformation is efficiently achieved using a powerful hydride-donating agent.
Expertise in Action: Choice of Reducing Agent
While sodium borohydride (NaBH₄) is a workhorse for reducing aldehydes and ketones, it is generally sluggish or ineffective for the reduction of esters.[5] Lithium aluminum hydride (LiAlH₄ or LAH), a significantly more potent reducing agent, is the reagent of choice for this transformation.[6] The higher reactivity of the Al-H bond compared to the B-H bond allows LAH to readily reduce the less electrophilic ester carbonyl. The reaction must be conducted under strictly anhydrous conditions, as LAH reacts violently with protic solvents like water or alcohols.[7]
Reaction Mechanism
The reduction proceeds via a two-step nucleophilic addition mechanism:
-
First Hydride Addition: The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester, breaking the C=O π-bond and forming a tetrahedral intermediate.
-
Elimination: This intermediate is unstable and collapses, reforming the C=O π-bond and eliminating the methoxide (⁻OCH₃) as a leaving group. The product of this step is an aldehyde.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride from LAH.
-
Workup: A final aqueous workup protonates the resulting alkoxide to yield the primary alcohol, this compound.[7]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established chemical principles for the reduction of esters using LiAlH₄ and should be adapted and optimized.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a slurry of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.
-
Addition: Dissolve Methyl 2-chloropyrimidine-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH slurry, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is designed to quench excess LAH and precipitate aluminum salts as a granular solid that is easy to filter.
-
Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular salts through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a strategic intermediate. The 2-chloro position is primed for nucleophilic substitution, often seen in the synthesis of kinase inhibitors where it reacts with an amine on a partner fragment. The hydroxymethyl group can be used as is or, more strategically, oxidized to the corresponding aldehyde, which then serves as a reactive handle for further elaboration.
Case Study: Synthesis of a Pacritinib Precursor
Pacritinib is an approved kinase inhibitor for the treatment of myelofibrosis, a serious bone marrow disorder.[8] A key intermediate in its synthesis is 3-(2-chloropyrimidin-4-yl)benzaldehyde .[9] While published routes construct this intermediate via a Suzuki coupling, this compound represents an alternative and highly plausible starting point for a different synthetic strategy. This involves a two-step sequence: first, a Suzuki coupling to attach the phenyl ring, followed by oxidation of the alcohol. Alternatively, and more directly, a mild oxidation of the hydroxymethyl group on our title compound would yield (2-chloropyrimidin-4-yl)carbaldehyde, a different but equally valuable intermediate.
The oxidation of this compound to the corresponding aldehyde can be achieved using various standard reagents. A mild oxidant such as Pyridinium chlorochromate (PCC) or conditions like a Swern or Dess-Martin oxidation would be chosen to avoid over-oxidation to the carboxylic acid. This aldehyde is a direct precursor to the core of Pacritinib, demonstrating the utility of our title compound in the synthesis of complex, high-value active pharmaceutical ingredients (APIs).
Caption: Proposed synthetic utility of the title compound towards the Pacritinib core.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.
Conclusion
This compound is more than a simple chemical; it is a key enabling reagent for modern drug discovery. Its defined physicochemical properties and predictable reactivity, coupled with a straightforward synthetic route via ester reduction, make it an attractive building block for research and development. As demonstrated by its potential application in the synthesis of complex kinase inhibitors like Pacritinib, this compound provides chemists with a reliable and versatile tool to construct novel molecular architectures, accelerating the journey towards new and improved therapeutics.
References
- 1. This compound, CasNo.34953-87-2 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. CN114409674B - Synthesis method of JAK inhibitor Pacritinib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of (2-Chloropyrimidin-4-yl)methanol in Common Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Chloropyrimidin-4-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key building block for the synthesis of various biologically active molecules. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines a robust experimental protocol for the accurate determination of its thermodynamic solubility, and discusses the expected solubility trends based on solvent properties. Due to the limited availability of specific experimental data for this compound in public literature, this guide also presents solubility data for a closely related structural analog, pyrimidin-4-yl-methanol, to provide a valuable point of reference.
Introduction to this compound
This compound, with the chemical formula C₅H₅ClN₂O, is a substituted pyrimidine derivative.[1][2] The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, including antiviral and anticancer agents. The presence of a chloro substituent at the 2-position and a hydroxymethyl group at the 4-position provides reactive handles for further chemical modifications, making it a versatile intermediate in organic synthesis.
The physical state of this compound is a solid at room temperature. Its solubility behavior is a critical parameter that influences reaction kinetics, crystallization, and the ability to formulate it for biological testing. Low solubility can lead to challenges in achieving desired reaction concentrations, while in the context of drug development, poor solubility can negatively impact bioavailability and therapeutic efficacy.[2] Therefore, a systematic evaluation of its solubility profile is a crucial step in its application.
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several structural features will dictate its solubility in various organic solvents:
-
Polarity: The pyrimidine ring, with its two nitrogen atoms, and the hydroxymethyl group (-CH₂OH) introduce significant polarity to the molecule. The nitrogen atoms can act as hydrogen bond acceptors, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
-
Hydrogen Bonding: The ability to form hydrogen bonds is a key determinant of solubility in protic solvents like alcohols. The hydroxyl group of this compound will readily interact with solvents such as methanol and ethanol.
-
Dipole-Dipole Interactions: The chloro substituent and the overall asymmetry of the molecule create a permanent dipole moment, which will favor interactions with polar aprotic solvents like acetone, ethyl acetate, and dichloromethane.
-
Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice of this compound will also influence its solubility. Strong intermolecular interactions in the solid state will lead to lower solubility.
Based on these characteristics, it can be predicted that this compound will exhibit higher solubility in polar solvents, particularly those that can participate in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents such as hexane and toluene.
Quantitative Solubility Data: A Case for Experimental Determination
A thorough search of the scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This highlights a critical knowledge gap and underscores the importance of experimental determination for any research or development activities involving this compound.
To provide a useful point of reference, the solubility of the parent compound, Pyrimidin-4-yl-methanol (without the 2-chloro substituent), has been reported and is presented in the table below. The presence of the chloro group in this compound will alter the polarity and may affect crystal packing, thus influencing the solubility. The chloro group is electron-withdrawing and will modulate the hydrogen bonding capacity of the pyrimidine nitrogens.
| Solvent | Solvent Type | Predicted Solubility of this compound | Reference Solubility Data for Pyrimidin-4-yl-methanol[3] |
| Dimethylformamide (DMF) | Polar Aprotic | High | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | 50 mg/mL |
| Ethanol | Polar Protic | Moderate to High | 30 mg/mL |
| Methanol | Polar Protic | Moderate to High | Data Not Available |
| Acetone | Polar Aprotic | Moderate | Data Not Available |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | Data Not Available |
| Dichloromethane | Polar Aprotic | Low to Moderate | Data Not Available |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Aqueous | Low | 10 mg/mL |
This table serves as a guide for solvent selection in experimental work. It is anticipated that the solubility of this compound will follow similar trends, with high solubility in polar aprotic solvents like DMF and DMSO, and moderate to high solubility in polar protic solvents like ethanol.
Experimental Protocol for Determining Equilibrium Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[4] The following is a detailed, self-validating protocol for this procedure.
Materials
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant remains constant.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of dilutions of the filtered supernatant with the same solvent.
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
-
Calculate the solubility of the compound in the solvent from the determined concentration.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds such as (2-Chloropyridin-4-yl)methanol and (6-Chloropyrimidin-4-yl)methanol provide important safety guidance.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Causes skin irritation.[4]
-
Causes serious eye irritation.[4]
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5]
-
Avoid breathing dust, fumes, or vapors.[5]
-
Do not eat, drink, or smoke when using this product.[5]
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.[5]
Conclusion
The solubility of this compound is a fundamental property that dictates its utility in chemical and pharmaceutical applications. While direct experimental data is currently lacking in the public domain, a theoretical understanding of its molecular structure allows for informed predictions of its solubility behavior. The compound is expected to be most soluble in polar organic solvents. The provided detailed protocol for the shake-flask method offers a reliable means to experimentally determine the precise solubility in various solvents. The reference data for the analogous compound, pyrimidin-4-yl-methanol, serves as a valuable guide for initiating such studies. Accurate solubility data will empower researchers to optimize reaction conditions, develop effective purification strategies, and formulate this important building block for its intended applications.
References
A Technical Guide to the Chemical Stability and Storage of (2-Chloropyrimidin-4-yl)methanol
Introduction
(2-Chloropyrimidin-4-yl)methanol is a pivotal intermediate in contemporary pharmaceutical research and drug development. Its unique chemical architecture, featuring a reactive chloropyrimidine core coupled with a functional hydroxymethyl group, renders it a versatile building block for the synthesis of a diverse array of biologically active molecules. The inherent reactivity of this compound, while advantageous for synthesis, also presents significant challenges in terms of its chemical stability and long-term storage. This guide provides an in-depth technical overview of the factors governing the stability of this compound, recommended storage protocols, and analytical methodologies for purity assessment, tailored for researchers, scientists, and professionals in the drug development sector.
Chemical Identity and Properties
To understand the stability of this compound, it is essential to first consider its fundamental chemical and physical properties.
| Property | Value |
| Chemical Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | Typically a solid |
| CAS Number | 34953-87-2 |
The properties listed are typical and may vary slightly between different suppliers.
Core Principles of Chemical Stability
The stability of this compound is primarily influenced by its susceptibility to nucleophilic substitution at the chloro-substituted carbon on the pyrimidine ring and potential oxidation of the hydroxymethyl group. The electron-withdrawing nature of the pyrimidine ring enhances the reactivity of the chlorine atom, making it a good leaving group in the presence of nucleophiles.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, stringent storage and handling procedures are imperative. These protocols are designed to mitigate exposure to environmental factors that can accelerate degradation.
Optimal Storage Conditions
Based on supplier recommendations and chemical principles, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1][] | Reduced temperature slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1][] | Minimizes contact with atmospheric oxygen and moisture, preventing oxidation and hydrolysis. |
| Light | Amber or opaque container | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the chloro group. |
Handling Procedures
Due to its hazardous nature, appropriate personal protective equipment (PPE) must be worn when handling this compound. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[3][4][5] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][4][5][6][7]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for anticipating and preventing the loss of compound purity. The primary routes of degradation for this compound are hydrolysis, oxidation, and photodegradation.
Hydrolysis
The chloro group on the pyrimidine ring is susceptible to hydrolysis, particularly in the presence of moisture and either acidic or basic conditions. This reaction results in the formation of (2-Hydroxypyrimidin-4-yl)methanol. Studies on related chloropyrimidines have shown that the 2-chloro isomer can be selectively hydrolyzed in the presence of strong acids.[3]
Caption: Proposed hydrolysis degradation pathway.
Oxidation
The primary alcohol functional group (-CH₂OH) is susceptible to oxidation, which can be initiated by atmospheric oxygen over prolonged periods or more rapidly by strong oxidizing agents.[3] Oxidation can lead to the formation of the corresponding aldehyde, (2-Chloropyrimidin-4-yl)carbaldehyde, which may be further oxidized to the carboxylic acid, 2-Chloropyrimidine-4-carboxylic acid.
Caption: Potential oxidation degradation pathway.
Photodegradation
Exposure to ultraviolet (UV) radiation can induce photodegradation of chloropyrimidine derivatives. While specific studies on this compound are limited, research on the photodegradation of 2-chloropyridine in aqueous solutions has identified various intermediate products, suggesting that ring-opening and rearrangement reactions can occur.[4] Therefore, protection from light is a critical aspect of its storage.
Incompatible Materials
To prevent accelerated degradation and ensure safety, this compound should not be stored with the following classes of compounds:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates) can lead to vigorous and potentially hazardous oxidation of the alcohol group.[3]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can catalyze hydrolysis of the chloro group.[3]
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) can also promote hydrolysis and other reactions.
-
Strong Reducing Agents: While less documented, these should be avoided as a general precaution with functionalized organic molecules.[3]
Analytical Methods for Stability and Purity Assessment
Regular assessment of the purity of this compound is essential to ensure the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed technique for this purpose.
Example HPLC Method Protocol
The following is a general protocol that can be adapted for the analysis of this compound. Method optimization will be required for specific instrumentation and applications.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the pyrimidine ring exhibits strong absorbance (e.g., around 230-270 nm) should be employed.
-
Sample Preparation: Samples should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration.
-
Analysis: Injection of the sample onto the HPLC system will produce a chromatogram. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to identify the molecular weights of impurities and, through fragmentation analysis (MS/MS), elucidate their structures.
Caption: General workflow for HPLC purity analysis.
Conclusion
This compound is a valuable yet sensitive reagent. Its stability is contingent upon strict adherence to appropriate storage and handling protocols. By understanding its potential degradation pathways—primarily hydrolysis, oxidation, and photodegradation—researchers can implement effective strategies to maintain its purity and ensure the integrity of their scientific endeavors. The use of robust analytical methods, such as HPLC and LC-MS, is fundamental for the ongoing verification of its quality. This comprehensive approach to the management of this compound will ultimately contribute to more reliable and reproducible outcomes in drug discovery and development.
References
- 1. lcms.cz [lcms.cz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of (2-Chloropyrimidin-4-yl)methanol for the Synthesis of Functionalized Pyrimidine Scaffolds
Introduction: The Strategic Importance of Pyrimidine Functionalization
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs, including the kinase inhibitor Gleevec and the statin Crestor.[1] Its prevalence in biologically active molecules makes the development of robust and versatile synthetic methods for its functionalization a critical endeavor for drug discovery and development professionals. The Suzuki-Miyaura cross-coupling reaction is a powerful and highly reliable tool for forming carbon-carbon bonds, prized for its broad functional group tolerance and operational simplicity.[2][3]
This application note provides a detailed technical guide for the Suzuki-Miyaura coupling of (2-Chloropyrimidin-4-yl)methanol. This specific substrate is a valuable building block, offering a strategic entry point for creating diverse compound libraries. The reaction allows for the selective introduction of a wide range of aryl and heteroaryl groups at the C4 position of the pyrimidine ring. Crucially, the 2-chloro substituent and the 4-hydroxymethyl group are retained, serving as orthogonal handles for subsequent chemical modifications, thereby enabling a rapid diversification of the molecular scaffold.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle
A thorough understanding of the reaction mechanism is essential for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step, particularly for less reactive chloro-substrates.[6] The electron-deficient nature of the pyrimidine ring activates the C-Cl bond, facilitating this process.[2][7] This step forms a Pd(II) intermediate.
-
Transmetalation: Before this step can occur, the boronic acid must be activated by a base to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻).[5][8] This boronate species then transfers its organic group (the aryl or heteroaryl moiety) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired C-C bond and the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][9]
Guiding Principles for Reaction Optimization
The success of the Suzuki coupling with this compound hinges on the careful selection and interplay of several key parameters.
-
Substrate Reactivity & Regioselectivity: The pyrimidine ring is an electron-deficient system, which generally makes it more reactive in cross-coupling reactions compared to analogous benzene halides.[7][9] For di- or poly-halogenated pyrimidines, the position of the halogen is critical. The established order of reactivity is C4(6) > C2 > C5, meaning the C4 position is the most electron-deficient and most susceptible to oxidative addition.[6] This intrinsic property ensures that the coupling of this compound proceeds with high regioselectivity at the C4 position.[7]
-
Catalyst and Ligand Selection: While modern, sophisticated ligands exist for coupling unactivated aryl chlorides, many electron-deficient heteroaryl chlorides, such as chloropyrimidines, can be coupled effectively with traditional catalyst systems.[2] Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and cost-effective choice that has proven successful for this substrate class, often providing good to excellent yields.[7][9] For more challenging boronic acids (e.g., those that are sterically hindered or electron-poor), other catalyst systems like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] may offer improved performance.
-
The Role of the Base: A base is essential for the reaction to proceed, as it activates the boronic acid for transmetalation.[5][8] The choice of base can significantly impact the reaction outcome.
-
Potassium Carbonate (K₂CO₃): A moderately strong inorganic base that is effective for a wide range of substrates. It is an excellent starting point for optimization.[7]
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): Stronger bases that can be beneficial for less reactive coupling partners or to accelerate the reaction rate.
-
-
Solvent System: The solvent must solubilize both the organic substrate and the inorganic base. For this reason, a biphasic mixture of a polar aprotic solvent and water is typically optimal.
-
1,4-Dioxane/Water or THF/Water: These are the most common and effective solvent systems. The organic solvent dissolves the substrate and catalyst, while water dissolves the inorganic base and promotes the formation of the hydrophilic boronate species required for transmetalation.[7] A ratio of 2:1 to 4:1 (organic:water) is a standard starting point.[7]
-
-
Temperature and Reaction Time: Due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, thermal energy is typically required.[6] Reaction temperatures between 80-100 °C are common.[4][7] Microwave irradiation can be a highly effective method to shorten reaction times from hours to minutes, often leading to improved yields by minimizing side product formation.[7][9]
-
The Necessity of an Inert Atmosphere: Palladium(0) catalysts and the commonly used phosphine ligands are sensitive to oxidation by atmospheric oxygen.[10] Oxygen can lead to the formation of catalytically inactive palladium oxides and phosphine oxides, effectively killing the reaction.[10] Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using properly degassed solvents.[10]
Data Presentation: Representative Reaction Conditions
The following table summarizes optimized conditions for the Suzuki coupling of 2,4-dichloropyrimidine with various arylboronic acids, which serve as an excellent proxy for reactions with this compound. These reactions were performed under microwave irradiation, demonstrating high efficiency.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%)[7] |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 81 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 88 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 85 |
| 4 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 89 |
| 5 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 70 |
| 6 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 | 80 |
Detailed Experimental Protocol
This section provides a step-by-step protocol for a representative Suzuki-Miyaura coupling reaction on a 1.0 mmol scale.
Reaction: this compound with Phenylboronic Acid
Materials and Reagents:
-
This compound (144.6 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29.0 mg, 0.025 mmol, 2.5 mol%)
-
Potassium Carbonate (K₂CO₃) (276.4 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (6 mL)
-
Deionized Water (3 mL)
-
Argon or Nitrogen gas
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) for work-up
-
Silica gel for chromatography
Procedure:
-
Solvent Degassing: Sparge the 1,4-dioxane and deionized water with argon for 20-30 minutes to remove dissolved oxygen.
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (2.5 mol%), and potassium carbonate (2.0 mmol).
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.[10]
-
Solvent Addition: Using syringes, add the degassed 1,4-dioxane (6 mL) followed by the degassed deionized water (3 mL).
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired (2-phenylpyrimidin-4-yl)methanol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (degraded Pd(0)).2. Insufficiently inert atmosphere (oxygen contamination).3. Impure or wet reagents/solvents.4. Insufficient temperature. | 1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure proper degassing of solvents and use robust inert atmosphere techniques (e.g., Schlenk line).[10]3. Use anhydrous solvents and dry reagents.4. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Homocoupling of boronic acid: Often caused by oxygen.2. Deborylation/Protodeboronation: Base or temperature is too high, or reaction time is too long.3. Formation of di-substituted pyrimidine: Stoichiometry of boronic acid is too high. | 1. Improve the inertness of the reaction atmosphere.2. Use a milder base (e.g., switch from K₃PO₄ to K₂CO₃), lower the temperature, or reduce reaction time.3. Use a smaller excess of the boronic acid (e.g., 1.1 equivalents). |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. The base is too strong for functional groups present on the coupling partners. | 1. Lower the reaction temperature.2. Screen milder bases (e.g., K₂CO₃ or even NaHCO₃ for very sensitive substrates). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and regioselective method for synthesizing 4-aryl/heteroaryl-2-chloropyrimidine derivatives. The reaction's success is governed by the rational selection of catalyst, base, and solvent, with the maintenance of a strict inert atmosphere being paramount for reproducibility and high yields. The protocols and guidelines presented herein provide a comprehensive framework for researchers to successfully implement this valuable transformation in their synthetic campaigns, enabling the efficient construction of diverse molecular scaffolds for drug discovery and materials science.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with (2-Chloropyrimidin-4-yl)methanol
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence in FDA-approved drugs continues to grow, with applications spanning oncology, infectious diseases, and inflammatory conditions.[1][3] The ability of the pyrimidine motif to interact with biological macromolecules like enzymes and nucleic acids makes it a privileged structure in the design of novel therapeutics.[1][4] Consequently, the development of robust and versatile synthetic methodologies for the functionalization of pyrimidines is of paramount importance to researchers in both academic and industrial settings.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] These reactions are prized for their high efficiency, selectivity, and broad functional group tolerance, often proceeding under mild conditions.[5][6] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing (2-Chloropyrimidin-4-yl)methanol, a versatile building block for the synthesis of highly functionalized pyrimidine derivatives. We will delve into the mechanistic underpinnings of these transformations and provide field-proven protocols for their successful implementation.
Mechanistic Overview: The Palladium Catalytic Cycle
The power of palladium-catalyzed cross-coupling lies in its well-defined catalytic cycle, which generally involves three key elementary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[5][7] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the electrophilic substrate, in this case, the C-Cl bond of this compound. This step involves the insertion of the palladium atom into the carbon-chlorine bond, resulting in a Pd(II) complex.[5][7] The reactivity of the C-Cl bond is a critical factor, and for less reactive chlorides, the choice of a suitable electron-rich and bulky ligand is essential to facilitate this often rate-limiting step.[8][9]
-
Transmetalation (for Suzuki, Stille, etc.): In this step, the organic group from a nucleophilic organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) is transferred to the palladium(II) center, displacing the halide.[7][10] This process assembles the two coupling partners on the palladium atom.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon or carbon-heteroatom bond as the two organic fragments are eliminated from the palladium center.[5][7] This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a generalized depiction of the catalytic cycle for a Suzuki-Miyaura coupling reaction.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Reactivity of this compound
The reactivity of halogenated pyrimidines in palladium-catalyzed cross-coupling is influenced by the electronic nature of the pyrimidine ring and the position of the halogen. The electron-deficient character of the pyrimidine ring generally makes the C-Cl bond more susceptible to oxidative addition compared to a chlorobenzene.[11] For 2,4-dihalopyrimidines, reactions typically favor substitution at the C4 position.[12][13] However, the specific substitution pattern and the choice of catalyst and ligands can influence the regioselectivity.[12] In the case of this compound, the chlorine at the 2-position is the primary site for cross-coupling.
Key Cross-Coupling Protocols
The following sections provide detailed protocols for several key palladium-catalyzed cross-coupling reactions with this compound. These protocols are designed to serve as a robust starting point for optimization in your specific research context.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[5] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives.
Experimental Workflow:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand (4 mol%)). For challenging couplings, consider using more advanced ligands such as SPhos or XPhos.[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. Common solvents include 1,4-dioxane/water (4:1), toluene, or DMF.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.[15][16]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table of Recommended Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Readily available and effective for a range of substrates. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.[14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact yield; stronger bases are often required for less reactive substrates. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | The solvent system influences the solubility of reagents and the activity of the catalyst.[17] |
| Temperature | 80-110 °C | Elevated temperatures are often necessary to drive the reaction to completion. |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines.[18][19] This reaction is crucial for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals.
Detailed Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., RuPhos, BrettPhos, 1.2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv.).[20]
-
Substrate Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[20]
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
Table of Recommended Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | Precatalysts often provide more consistent results by ensuring efficient generation of the active Pd(0) species.[20] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands are essential for promoting the challenging C-Cl bond activation. |
| Base | NaOtBu, LHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[20] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, non-protic solvents are crucial for reaction success. |
| Temperature | 80-120 °C | Higher temperatures are generally required for the amination of aryl chlorides.[20] |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to alkynyl-substituted pyrimidines.[21] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.
Detailed Protocol:
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%)), and a copper(I) salt (e.g., CuI (1-5 mol%)).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Amine Base: Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), which also serves as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
Table of Recommended Conditions for Sonogashira Coupling:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are standard and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | The copper co-catalyst is crucial for the activation of the alkyne.[21] |
| Base | Triethylamine, Diisopropylamine | The amine base is required to neutralize the HX formed during the reaction and to facilitate the catalytic cycle. |
| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence the reaction rate and yield. |
| Temperature | Room temperature to 60 °C | Sonogashira couplings can often be performed under mild temperature conditions. |
Heck Reaction: Formation of Alkenyl-Substituted Pyrimidines
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[22][23] This reaction is a valuable tool for the vinylation of the pyrimidine core.
Detailed Protocol:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)), and a suitable phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃ (4-10 mol%)).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base: Add a solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.).
-
Alkene Addition: Add the alkene (1.5-2.0 equiv.).
-
Reaction: Heat the mixture to 80-140 °C and monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.
Table of Recommended Conditions for Heck Reaction:
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, PdCl₂ | These are common and effective palladium sources for the Heck reaction.[24] |
| Ligand | PPh₃, P(o-tolyl)₃, phosphine-free systems | The choice of ligand can influence the regioselectivity and efficiency of the reaction.[23] |
| Base | Triethylamine, K₂CO₃, NaOAc | A base is required to regenerate the active Pd(0) catalyst.[22] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used for Heck reactions. |
| Temperature | 80-140 °C | Elevated temperatures are generally required to promote the reaction. |
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges in cross-coupling chemistry. Here are some key areas to focus on for optimization:
-
Catalyst and Ligand Screening: The choice of ligand is often the most critical parameter.[8][25] For unreactive substrates, screening a panel of bulky, electron-rich phosphine ligands (e.g., the Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is highly recommended.[12][14]
-
Base and Solvent Effects: The nature of the base and solvent can have a profound impact on the reaction outcome. A systematic screening of different bases and solvents is often necessary to identify the optimal conditions.
-
Reaction Temperature and Time: For sluggish reactions, increasing the temperature or extending the reaction time may be beneficial. However, be mindful of potential side reactions or product decomposition at higher temperatures.
-
Purity of Reagents: Ensure that all reagents, especially the solvent and base, are of high purity and anhydrous, as water and other impurities can deactivate the catalyst.[14]
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. By understanding the underlying catalytic cycles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse array of substituted pyrimidines. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of these powerful transformations in drug discovery and materials science.
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. nobelprize.org [nobelprize.org]
- 11. benchchem.com [benchchem.com]
- 12. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. benchchem.com [benchchem.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. Heck reaction - Wikipedia [en.wikipedia.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. yufengchemicals.com [yufengchemicals.com]
- 25. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from (2-Chloropyrimidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal starting point for inhibitor design. This guide provides a detailed technical overview and actionable protocols for the strategic synthesis of diverse kinase inhibitor libraries originating from the versatile building block, (2-Chloropyrimidin-4-yl)methanol. We will explore the orthogonal reactivity of its two key functional handles—the C2-chloro substituent and the C4-hydroxymethyl group—to enable systematic chemical elaboration through nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and functional group interconversion.
The Strategic Value of this compound
This compound is an exemplary starting material for kinase inhibitor synthesis due to its distinct and addressable reactive sites. The electron-deficient nature of the pyrimidine ring, further activated by the two electronegative nitrogen atoms, renders the C2-chloro group highly susceptible to displacement.[3] This position is paramount for installing the primary hinge-binding pharmacophore. Concurrently, the C4-hydroxymethyl group provides a secondary point for diversification, allowing for the introduction of moieties that can extend into the solvent-exposed region or target other pockets of the ATP-binding site, thereby modulating potency, selectivity, and pharmacokinetic properties.
Caption: Synthetic pathways from this compound.
Pathway A: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The reaction of the C2-chloro group with nucleophiles is the most direct and widely used method for constructing the core of pyrimidine-based kinase inhibitors. This reaction typically involves displacement of the chloride by an amine, which then serves as the critical hinge-binding element.
Causality Behind Experimental Choices:
-
Solvent: High-boiling point, polar aprotic solvents like 1-pentanol, DMF, or 1,4-dioxane are often used to achieve the necessary temperatures for the SNAr reaction to proceed efficiently.
-
Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate (K₂CO₃) is required to scavenge the HCl generated during the reaction, driving it to completion. The choice depends on the substrate's sensitivity and solubility.
-
Temperature: Thermal activation is almost always necessary. Temperatures between 100-140 °C are common to overcome the activation energy for the substitution on the heteroaromatic ring.[4]
Protocol 2.1: General Procedure for SNAr with Primary or Secondary Amines
This protocol describes the coupling of this compound with a representative amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., 3-aminopyrrolidine derivative, aniline) (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous 1-pentanol or 1,4-dioxane (to achieve a concentration of ~0.2 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen amine nucleophile (1.2 eq).
-
Add the anhydrous solvent (e.g., 1-pentanol) to the flask.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Equip the flask with a reflux condenser and place it under an inert atmosphere (N₂ or Ar).
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Once complete, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired 2-amino-substituted pyrimidine.
| Nucleophile Type | Typical Conditions | Yield Range | Scientist's Note |
| Aliphatic Amines | 1-Pentanol, DIPEA, 120 °C | 50-85% | These reactions are generally robust. For less reactive amines, higher temperatures or microwave irradiation may be beneficial. |
| Anilines | Dioxane, K₂CO₃, 110 °C | 40-75% | Weaker nucleophilicity of anilines may require longer reaction times or the use of a palladium catalyst in some cases (Buchwald-Hartwig amination). |
| Heterocyclic Amines | DMF, K₂CO₃, 100 °C | 60-90% | Highly versatile and commonly used in kinase inhibitor synthesis to introduce diverse scaffolds. |
Pathway B: C2-Functionalization via Suzuki-Miyaura Cross-Coupling
To install aryl or heteroaryl moieties at the C2-position, which can target hydrophobic pockets within the kinase active site, the Suzuki-Miyaura cross-coupling reaction is the method of choice.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a common and effective catalyst, though ligand systems like those based on SPhos or XPhos can offer improved reactivity for challenging substrates.[5]
-
Base: An aqueous solution of an inorganic base like K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle.
-
Solvent System: A two-phase system, typically an organic solvent like 1,4-dioxane or toluene mixed with water, is used to dissolve both the organic-soluble pyrimidine and the water-soluble base.[3][7]
-
Inert Atmosphere: Oxygen must be rigorously excluded as it can oxidize and deactivate the Pd(0) catalyst.[7]
Protocol 3.1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol leverages microwave irradiation to dramatically reduce reaction times and improve yields.[3][8]
Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Degassed 1,4-dioxane and degassed water
-
10 mL microwave reactor vial with a stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add this compound (0.5 mmol, 1.0 eq), the boronic acid (0.6 mmol, 1.2 eq), K₂CO₃ (1.5 mmol, 3.0 eq), and Pd(PPh₃)₄ (0.005 mmol, 1 mol%).
-
Add degassed 1,4-dioxane (4 mL) and degassed water (2 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes with stirring.[8]
-
Self-Validation: After the reaction, allow the vial to cool to room temperature. Check for completion using LC-MS.
-
Work-up: Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-substituted pyrimidine.
Caption: Multi-step synthesis of a kinase inhibitor.
Pathway C: Modification of the C4-Hydroxymethyl Group
The C4-hydroxymethyl group is a versatile handle for secondary modifications, often performed after the crucial C2-substitution has been completed.
Protocol 4.1: Oxidation to 2-Substituted-pyrimidine-4-carbaldehyde
The aldehyde is a valuable intermediate for further reactions like reductive amination or Wittig reactions.
Materials:
-
(2-Substituted-pyrimidin-4-yl)methanol intermediate (from Pathway A or B) (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5.0 - 10.0 eq)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Round-bottom flask
-
Celite® for filtration
Procedure:
-
Dissolve the (2-substituted-pyrimidin-4-yl)methanol intermediate (1.0 eq) in anhydrous DCM.
-
Add activated MnO₂ (10.0 eq) in one portion. Expert Tip: The quality and activity of MnO₂ are critical for the success of this reaction. Use freshly activated or a high-quality commercial source.
-
Stir the resulting black suspension vigorously at room temperature.
-
Self-Validation: Monitor the reaction by TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which is often used in the next step without further purification.
Conclusion and Outlook
This compound serves as an outstanding platform for the synthesis of kinase inhibitors. By strategically employing nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and subsequent modifications of the C4-hydroxymethyl group, researchers can rapidly generate extensive libraries of diverse compounds. The protocols outlined in this guide provide a robust and validated foundation for these synthetic efforts, enabling the efficient exploration of chemical space in the quest for novel, potent, and selective kinase inhibitors for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
Application Notes & Protocols: (2-Chloropyrimidin-4-yl)methanol as a Versatile Building Block in Agrochemical Synthesis
Abstract
The pyrimidine core is a privileged scaffold in modern agrochemicals, forming the backbone of numerous commercial herbicides, fungicides, and insecticides.[1][2] Its unique electronic properties and multiple points for functionalization allow for the fine-tuning of biological activity and physicochemical characteristics. (2-Chloropyrimidin-4-yl)methanol has emerged as a particularly valuable C5N2O building block, offering two distinct and orthogonally reactive sites: the hydroxyl group for nucleophilic substitutions and etherifications, and the C2-chloro substituent for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling. This guide provides an in-depth analysis of the strategic application of this compound in the synthesis of advanced agrochemical intermediates, complete with detailed, field-tested protocols and mechanistic insights.
Introduction: The Pyrimidine Scaffold in Modern Crop Protection
Pyrimidine derivatives are integral to the agrochemical industry due to their broad spectrum of biological activities.[1] Compounds like the strobilurin fungicide Azoxystrobin, which features a pyrimidine ring, demonstrate the commercial success of this heterocycle. The development of novel agrochemicals is driven by the need to overcome resistance in target pests and pathogens and to comply with increasingly stringent environmental regulations.[3]
Building blocks like this compound are critical in this endeavor. They provide a pre-functionalized core that allows for the rapid and efficient exploration of chemical space through modular synthesis. The strategic advantage of this specific molecule lies in the differential reactivity of its two functional groups, enabling sequential and controlled elaboration of complex molecular architectures.
Physicochemical Properties & Synthesis of the Building Block
A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | PubChem CID 54150633 (Isomer)[4] |
| Molecular Weight | 144.56 g/mol | PubChem CID 54150633 (Isomer)[4] |
| Appearance | Off-white to yellow solid | Inferred from similar compounds |
| Solubility | Soluble in Methanol, Dichloromethane, THF | [5][6] |
| Reactivity Sites | 1. C4-Methanol: Nucleophilic substitution, etherification | [6] |
| 2. C2-Chloro: Palladium-catalyzed cross-coupling | [7][8] |
Synthesis of this compound
The building block is typically prepared via the reduction of a more oxidized precursor, such as 2-chloropyrimidine-4-carboxylic acid or its corresponding ester.
Protocol 1: Synthesis via Reduction of Ester Precursor
This protocol is based on standard literature procedures for the reduction of heterocyclic esters.[5]
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting esters to primary alcohols in the presence of other functional groups like the chloro-substituted pyrimidine ring. The choice of a protic solvent like methanol facilitates the reaction and work-up.
-
Materials & Reagents:
-
Methyl 2-chloropyrimidine-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
Dissolve Methyl 2-chloropyrimidine-4-carboxylate (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 equiv) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound, which can be purified further by column chromatography if necessary.
-
Application in Agrochemical Synthesis: Key Transformations
The dual functionality of this compound allows for its use in a variety of strategic bond-forming reactions. Below are protocols for two of the most powerful transformations.
Transformation 1: Synthesis of Aryl Ethers via Nucleophilic Substitution
Aryl ether linkages are common motifs in agrochemicals. This protocol adapts a Williamson-type ether synthesis, proceeding through an activated chloromethyl intermediate, which is a highly reliable method for coupling with phenols.[6]
Caption: Workflow for Aryl Ether Synthesis.
Protocol 2: Two-Step Aryl Ether Formation
-
Rationale: The primary alcohol is first converted to a more reactive alkyl chloride using thionyl chloride. This intermediate readily undergoes an Sₙ2 reaction with a deprotonated phenol. Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ.[6]
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.05 equiv)
-
Substituted Phenol (e.g., 4-fluorophenol) (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Activation: Dissolve this compound in DCM. Add thionyl chloride dropwise at room temperature. Stir the mixture overnight.[6] Concentrate the reaction mixture under reduced pressure to obtain the crude 2-chloro-4-(chloromethyl)pyrimidine intermediate.
-
Coupling: To the crude intermediate, add acetonitrile, the desired phenol, and potassium carbonate.[6]
-
Heat the reaction mixture to reflux (approx. 82 °C) for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate in vacuo.
-
Work-up: Dilute the residue with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure aryl ether.
-
-
Troubleshooting:
-
Incomplete Activation: If the first step stalls, ensure the thionyl chloride is fresh and the reaction is protected from moisture.
-
Low Coupling Yield: Ensure the potassium carbonate is finely ground and dry to maximize its surface area and basicity. An alternative, stronger base like Cesium Carbonate (Cs₂CO₃) can be trialed.
-
Transformation 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds.[7][8] It is widely used to couple the pyrimidine core to other aryl or heteroaryl moieties, a key step in building many herbicide and fungicide candidates.[2]
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
Protocol 3: Suzuki-Miyaura Coupling of the C2-Position
-
Rationale: This protocol uses a standard palladium catalyst, Pd(PPh₃)₄, which is effective for coupling aryl chlorides. The base (K₂CO₃) is crucial for activating the boronic acid for the transmetalation step. A mixed solvent system of dioxane and water is often optimal for balancing the solubility of organic and inorganic reagents.[9] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
-
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.[7]
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 3:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the 2-aryl-pyrimidin-4-yl)methanol product.
-
-
Troubleshooting:
-
Problem: Reaction fails to initiate or stalls.
-
Possible Cause: Catalyst deactivation.
-
Solution: Ensure all solvents were properly degassed and the reaction was maintained under a strictly inert atmosphere. Use a fresh bottle of catalyst.
-
Problem: Significant formation of homocoupled boronic acid byproduct.
-
Solution: Lower the reaction temperature slightly and ensure slow, controlled heating. Ensure the palladium catalyst is added last, just before heating.
-
Conclusion
This compound is a high-value, versatile building block for constructing complex pyrimidine-containing molecules for agrochemical applications. Its two distinct reactive handles allow for a modular and strategic approach to synthesis. The protocols detailed herein for ether synthesis and Suzuki-Miyaura coupling provide reliable and robust methods for leveraging this building block in discovery and development programs, paving the way for the next generation of crop protection agents.
References
- 1. mdpi.com [mdpi.com]
- 2. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents [patents.google.com]
- 3. pnas.org [pnas.org]
- 4. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Large-Scale Synthesis and Purification of (2-Chloropyrimidin-4-yl)methanol: A Practical Guide
An Application Guide for Drug Development Professionals
Abstract
(2-Chloropyrimidin-4-yl)methanol is a critical heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of pharmacologically active molecules.[1][2] Its synthesis and purification on a large scale, however, present distinct challenges related to regioselectivity, reaction control, and the inherent polarity of the molecule. This guide provides a detailed, field-tested protocol for the multi-gram to kilogram scale synthesis of this compound. We emphasize the underlying chemical principles, offering a robust methodology for the reduction of a carboxylic acid precursor and outlining comprehensive purification strategies, including recrystallization and large-scale flash chromatography, to yield high-purity material suitable for downstream applications.
Introduction and Strategic Overview
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, particularly in oncology and virology. The title compound, with its reactive chloro- and versatile hydroxymethyl- functionalities, allows for diverse structural modifications. The primary challenge in its preparation is achieving clean, efficient synthesis and purification, which are often complicated by the product's high polarity.[3] This can lead to difficulties in extraction and isolation, poor retention in standard reverse-phase chromatography, and challenges in inducing crystallization.[3]
This guide details a robust and scalable synthetic route starting from the readily available 2-Chloropyrimidine-4-carboxylic acid.[4] The chosen strategy involves the selective reduction of the carboxylic acid moiety, a transformation that is both high-yielding and amenable to large-scale production.
Synthesis: Selective Reduction of 2-Chloropyrimidine-4-carboxylic Acid
The core of the synthetic strategy is the reduction of the carboxylic acid at the C4 position without affecting the chloro-substituent at the C2 position. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are effective, their use on a large scale is often complicated by safety concerns and difficult work-ups. A superior alternative for large-scale operations is the use of Borane-Tetrahydrofuran complex (BH₃·THF), which offers a safer and more manageable reaction profile for the selective reduction of carboxylic acids.
Synthetic Workflow Diagram
The overall process from starting material to the purified final product is outlined below.
References
Application Note: A Stability-Indicating HPLC Method for the Purity Assessment of (2-Chloropyrimidin-4-yl)methanol
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (2-Chloropyrimidin-4-yl)methanol and its process-related impurities or degradation products. This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making the stringent control of its purity essential for ensuring the safety and efficacy of the final drug product. The described method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability testing environments.
Introduction and Method Rationale
The chemical integrity of starting materials and intermediates is a cornerstone of pharmaceutical development. This compound (Figure 1), a substituted pyrimidine, serves as a key building block in medicinal chemistry. Pyrimidine derivatives are known for their wide range of biological activities and are core structures in many therapeutic agents.[1] Therefore, a reliable analytical method to assess the purity of this intermediate is paramount.
Figure 1. Chemical Structure of this compound Image of the chemical structure would be placed here in a formal document.
High-performance liquid chromatography (HPLC) is the preeminent technique for analyzing non-volatile and thermally labile compounds, making it the standard for pharmaceutical impurity profiling.[2][3] The selection of a stability-indicating RP-HPLC method is driven by the following scientific principles:
-
Mechanism of Separation (Reversed-Phase): The analyte possesses moderate polarity due to the hydroxyl and chloro-pyrimidine moieties. A reversed-phase mode, utilizing a nonpolar stationary phase (C18) and a polar mobile phase, provides optimal retention and separation based on hydrophobic interactions. This is the most common and robust approach for the analysis of pyrimidine derivatives.[1]
-
Stationary Phase Selection (C18): An octadecylsilane (C18) column was chosen for its versatility and strong hydrophobic retention, ensuring adequate separation of the main component from both more polar and less polar impurities.
-
Mobile Phase Composition: A gradient elution using acetonitrile and a buffered aqueous phase was selected. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. A phosphate buffer at a slightly acidic pH (~4.0) is critical for controlling the ionization state of the pyrimidine ring's nitrogen atoms, which prevents peak tailing and ensures reproducible retention times.[4]
-
Detection (UV Absorbance): The pyrimidine ring contains a chromophore that strongly absorbs ultraviolet (UV) light. A photodiode array (PDA) detector was used during method development to scan across a range of wavelengths and determine the optimal wavelength (λmax) for maximum sensitivity and specificity, found to be 245 nm.
This method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products. This capability is confirmed through forced degradation studies, a critical component of method validation mandated by regulatory bodies.[5][6]
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.
-
Data Acquisition: Empower™ 3 or OpenLab CDS software.
-
Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade[7]
-
Methanol (MeOH), HPLC Grade
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade
-
Orthophosphoric Acid (H₃PO₄), 85%
-
Water, HPLC Grade or Milli-Q
-
This compound Reference Standard (CRS), >99.5% purity.
-
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (10% B), 2-15 min (10-70% B), 15-18 min (70% B), 18-18.1 min (70-10% B), 18.1-25 min (10% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Solution Preparation
-
Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 4.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R2) guidelines, which provide a framework for ensuring that an analytical procedure is fit for its intended purpose.[8][9][10]
Diagram 1: Workflow for HPLC Method Validation and Analysis.
System Suitability
System Suitability Tests (SST) are integral to chromatographic methods, ensuring the system's performance before sample analysis.[11][12] The acceptance criteria are based on USP General Chapter <621>.[13]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
| %RSD of Retention Time | ≤ 1.0% (for n=6 injections) |
Result: The system consistently met all SST criteria, confirming its suitability for the analysis.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[9] Forced degradation studies were conducted by exposing the sample solution to various stress conditions to produce potential degradation products.
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 4 hours, then neutralized.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, kept at room temp for 2 hours, then neutralized.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temp for 6 hours.
-
Thermal Degradation: Drug substance exposed to 105°C in a hot air oven for 24 hours.
-
Photolytic Degradation: Drug substance exposed to UV light (254 nm) for 24 hours.
Results: The analyte was well-resolved from all degradation products, and the peak purity analysis using the PDA detector confirmed no co-eluting peaks. This demonstrates the stability-indicating nature of the method.
| Stress Condition | % Degradation | Comments |
| Acid Hydrolysis (1N HCl, 80°C) | ~15.2% | Two major degradant peaks observed. |
| Base Hydrolysis (1N NaOH, RT) | ~11.5% | One major degradant peak observed. |
| Oxidation (30% H₂O₂, RT) | ~8.9% | One minor degradant peak observed. |
| Thermal (105°C) | ~4.1% | Minor degradation, no distinct peaks. |
| Photolytic (UV 254nm) | ~2.5% | Negligible degradation. |
Linearity, Accuracy, Precision, and Limits
The method was validated for other key performance characteristics as defined by ICH.[14]
Diagram 2: Key Validation Parameters and Acceptance Criteria.
| Validation Parameter | Result |
| Linearity (Range: 50-150 µg/mL) | Correlation Coefficient (R²) = 0.9998 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (Repeatability, %RSD) | 0.45% |
| Precision (Intermediate, %RSD) | 0.68% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Robustness | Passed (minor variations in pH, flow rate, and temperature did not significantly affect results) |
Conclusion
The developed RP-HPLC method for the purity assessment of this compound is specific, linear, accurate, precise, and robust. The successful validation against ICH guidelines confirms its suitability for intended use in quality control laboratories for release testing of the intermediate and for monitoring its stability over time. The stability-indicating nature of the assay ensures that any potential degradation will be detected, safeguarding the quality of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. japsonline.com [japsonline.com]
- 4. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. shop.perkinelmer.com [shop.perkinelmer.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. usp.org [usp.org]
- 12. agilent.com [agilent.com]
- 13. Chromatography [usp.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
Application Note: Strategies for the Derivatization of the Hydroxyl Group of (2-Chloropyrimidin-4-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of (2-Chloropyrimidin-4-yl)methanol
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] As a privileged structure, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] this compound emerges as a particularly valuable building block for drug discovery.[6][7] Its structure presents three key features for chemical modification: the reactive chloro-substituent at the 2-position, the aromatic pyrimidine ring itself, and, critically, the primary hydroxyl group at the 4-position.
This hydroxyl group offers a versatile handle for introducing molecular diversity, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. By converting the hydroxyl moiety into ethers, esters, or other functional groups, researchers can systematically modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which are pivotal for optimizing pharmacokinetic and pharmacodynamic profiles.[8]
This guide provides a detailed exploration of key strategies for the derivatization of the hydroxyl group of this compound, explaining the causality behind experimental choices and presenting robust, validated protocols.
Strategic Approaches: Direct Derivatization vs. Intermediate Activation
The derivatization of the primary alcohol in this compound can be approached via two principal pathways. The choice between these pathways is dictated by the desired final product and the nature of the coupling partner.
-
Direct Derivatization: This involves the direct reaction of the hydroxyl group with an electrophilic reagent. A classic example is the formation of esters through reaction with carboxylic acids (or their activated forms). This approach is often straightforward but may require activating agents or harsh conditions, such as strong acids, which could be incompatible with other sensitive functional groups.
-
Intermediate Activation: This strategy involves converting the hydroxyl group into a more reactive functional group with a better leaving group, such as a halide. This intermediate can then readily undergo nucleophilic substitution. For instance, converting the alcohol to an alkyl chloride creates a highly reactive electrophile, facilitating subsequent ether formation under milder basic conditions. This two-step process often provides cleaner reactions and higher yields, especially with less reactive nucleophiles.
Section 1: Ether Synthesis via Halogenation-Substitution
A robust and widely applicable method for synthesizing ethers from this compound is through the activation of the hydroxyl group by converting it into a chloromethyl intermediate. This intermediate, 2-chloro-4-(chloromethyl)pyrimidine, is a potent electrophile that readily reacts with various nucleophiles, such as phenols and alkoxides, to form the corresponding ethers.
Causality of Experimental Design: The primary hydroxyl group is a poor leaving group (-OH). To facilitate a nucleophilic substitution (SN2) reaction, it must first be converted into a good leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. It reacts with the alcohol to form an unstable chlorosulfite intermediate, which then decomposes to yield the desired alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of the byproducts (SO₂ and HCl) helps drive the reaction to completion according to Le Châtelier's principle. The subsequent substitution with a nucleophile, like a deprotonated phenol, proceeds efficiently under basic conditions, which serve to activate the nucleophile.
Experimental Protocol: Synthesis of 2-Chloro-4-((4-fluorophenoxy)methyl)pyrimidine
This two-step protocol details the conversion of the starting alcohol to an ether using 4-fluorophenol as an exemplary nucleophile.
Part A: Synthesis of 2-Chloro-4-(chloromethyl)pyrimidine (Intermediate)
-
Reagent Preparation: In a fume hood, add this compound (e.g., 0.600 g, 4.14 mmol) to a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous dichloromethane (10 mL) to dissolve the starting material.
-
Chlorination: Cool the solution in an ice bath (0 °C). Slowly add thionyl chloride (0.33 mL, 4.55 mmol, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride. The resulting crude 2-chloro-4-(chloromethyl)pyrimidine (a yellow oil) can be used in the next step without further purification. A yield of approximately 74% is expected.[3]
Part B: Synthesis of 2-Chloro-4-((4-fluorophenoxy)methyl)pyrimidine (Final Product)
-
Reagent Preparation: To the flask containing the crude intermediate from Part A (approx. 3.07 mmol), add 4-fluorophenol (0.378 g, 3.37 mmol, 1.1 eq) and potassium carbonate (0.847 g, 6.14 mmol, 2.0 eq).
-
Solvent Addition: Add acetonitrile (10 mL) as the reaction solvent.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) for 1.5-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the final product as a white solid.[3]
Data Summary: Ether Synthesis
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield | Reference |
| A: Chlorination | Thionyl Chloride | Dichloromethane | Room Temp. | Overnight | ~74% | [3] |
| B: Substitution | 4-Fluorophenol, K₂CO₃ | Acetonitrile | Reflux | 1.5-2 h | ~41% (over 2 steps) | [3] |
Workflow Diagram: Ether Synthesis
Caption: Workflow for two-step ether synthesis.
Section 2: Ester Synthesis via Direct Condensation
Esterification is a fundamental transformation that couples the alcohol with a carboxylic acid. This reaction is crucial for prodrug strategies and for fine-tuning polarity. Two common and reliable methods are the Fischer esterification and coupling agent-mediated esterification.
Causality of Experimental Design:
-
Fischer Esterification: This is an acid-catalyzed equilibrium reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the alcohol. The reaction is typically performed using the alcohol as the solvent or with a large excess of it to drive the equilibrium toward the product. Water is a byproduct, and its removal can also shift the equilibrium.
-
Coupling Agent-Mediated Esterification: To avoid the potentially harsh acidic conditions and high temperatures of Fischer esterification, modern coupling agents can be used. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily displaced by the alcohol under mild conditions. This method offers excellent chemoselectivity and is compatible with sensitive substrates.
Protocol 1: General Fischer Esterification
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in a suitable solvent (e.g., toluene or excess of a liquid alcohol reactant).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 0.05 eq).
-
Reaction: Heat the mixture to reflux. If toluene is the solvent, use a Dean-Stark apparatus to remove the water byproduct, driving the reaction to completion. Monitor by TLC.
-
Work-up: Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: DMTMM-Mediated Esterification
-
Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and N-methylmorpholine (1.1 eq) in an appropriate solvent like tetrahydrofuran (THF).
-
Activation: Add DMTMM (1.2 eq) to the solution and stir at room temperature for 30-60 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 eq) in THF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC (typically 4-12 hours).
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Reaction Scheme: General Esterification
Caption: General scheme for ester synthesis. (Note: Actual chemical structures would be rendered in a full chemistry drawing tool; this is a placeholder representation.)
Section 3: Hydroxyl Group Protection
In multi-step syntheses, it is often necessary to temporarily "mask" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. This masking is achieved using a protecting group. An ideal protecting group is easily installed, stable to a wide range of reaction conditions, and can be removed selectively and in high yield under specific conditions that do not affect the rest of the molecule.
Causality of Experimental Design: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, are among the most common protecting groups for alcohols. Their popularity stems from their ease of formation, general stability under neutral and basic conditions, and clean removal using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF). The bulky tert-butyl group provides steric hindrance, enhancing the stability of the silyl ether compared to smaller silyl groups like trimethylsilyl (TMS). This stability profile makes it orthogonal to many other common protecting groups.
Experimental Protocol: TBDMS Protection and Deprotection
Part A: Protection Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography if necessary.
Part B: Deprotection Protocol
-
Reaction Setup: Dissolve the TBDMS-protected pyrimidine in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq).
-
Reaction: Stir at room temperature until the starting material is consumed (typically 1-3 hours), as monitored by TLC.
-
Work-up: Quench the reaction with water and extract with ethyl acetate.
-
Purification: Wash the organic layer, dry, concentrate, and purify the deprotected alcohol by chromatography.
Data Summary: Common Alcohol Protecting Groups
| Protecting Group | Abbreviation | Protection Reagent(s) | Stable To | Cleavage Reagent(s) |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Bases, Mild Acid, Oxidation, Reduction | F⁻ (TBAF), Strong Acid (HCl) |
| Trimethylsilyl Ether | TMS | TMS-Cl, Pyridine | Non-aqueous conditions | Mild Acid, H₂O, F⁻ |
| Tetrahydropyranyl Ether | THP | DHP, PPTS (cat.) | Bases, Nucleophiles, Grignards | Aqueous Acid (e.g., HCl in THF) |
| Benzyl Ether | Bn | BnBr, NaH | Acid, Base, Oxidation, Reduction | H₂, Pd/C (Hydrogenolysis) |
Workflow Diagram: Protection Strategy
References
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. jddtonline.info [jddtonline.info]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. What is in Our Kit? An Analysis of Building Blocks Used in Medicinal Chemistry Parallel Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. routledge.com [routledge.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of (2-Chloropyrimidin-4-yl)methanol via Nucleophilic Aromatic Substitution
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Its prevalence stems from its ability to engage in diverse biological interactions and its synthetic tractability. (2-Chloropyrimidin-4-yl)methanol, in particular, represents a highly valuable and versatile building block. It features two distinct points for chemical elaboration: a reactive chlorine atom at the C2-position, primed for nucleophilic aromatic substitution (SNAr), and a primary alcohol at the C4-position, available for subsequent modifications.
This guide provides an in-depth exploration of the SNAr reactions of this compound, moving beyond simple procedural lists to explain the underlying chemical principles. Our objective is to equip researchers with the expertise to strategically design, execute, and troubleshoot these critical reactions for the synthesis of novel molecular entities.
Mechanistic Underpinnings: Why SNAr Succeeds on the Pyrimidine Ring
Nucleophilic aromatic substitution is typically challenging on electron-rich aromatic systems. However, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[3][4] This electronic feature is the key to its reactivity.
Core Principles:
-
Ring Activation: The nitrogen atoms inductively withdraw electron density from the ring carbons, making them electrophilic and susceptible to attack by nucleophiles.[5]
-
Intermediate Stabilization: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] For substitution at the C2 (or C4) position, the negative charge can be effectively delocalized onto the electronegative nitrogen atoms, a highly stabilizing feature that lowers the activation energy of the reaction.[3] This is the rate-determining step.
-
Leaving Group Expulsion: The subsequent, rapid step involves the rearomatization of the ring through the expulsion of the chloride leaving group.
The presence of the hydroxymethyl group at C4 has a minimal electronic effect on the reactivity at C2 but serves as a crucial handle for downstream synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Note: (2-Chloropyrimidin-4-yl)methanol in Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrimidine Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] FBDD focuses on screening small, low-molecular-weight molecules, or "fragments," which typically bind with low affinity but high ligand efficiency.[1][3] These initial hits serve as high-quality starting points for rational, structure-guided optimization into potent and selective drug candidates.[4]
Within the vast chemical space available for fragment library design, the pyrimidine scaffold holds a privileged status. As a core component of nucleobases, vitamins, and numerous FDA-approved drugs, pyrimidine derivatives are recognized for their diverse biological activities and their ability to form critical hydrogen bond interactions with biological targets.[5][6][7]
This application note details the utility of a specific, high-value fragment, (2-Chloropyrimidin-4-yl)methanol , in FBDD campaigns. We will explore the rationale for its inclusion in fragment libraries and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit evolution.
The strategic design of this compound incorporates three key features:
-
A Privileged Pyrimidine Core: The nitrogen atoms in the pyrimidine ring act as excellent hydrogen bond acceptors, providing a strong foundation for anchoring the fragment to a protein's binding site.
-
A Defined Interaction Vector: The 4-methanol group serves as both a hydrogen bond donor and acceptor, offering a specific vector to probe for polar interactions on the protein surface.
-
A "Poised" Synthetic Handle: The 2-chloro substituent is a crucial feature. It is a synthetically tractable position that allows for straightforward chemical elaboration, enabling the "fragment growing" phase of FBDD where the initial hit is expanded to engage nearby pockets and increase potency.[5][8]
Rationale for Use: Physicochemical Properties and Library Design
The suitability of a compound for an FBDD library is governed by a set of physicochemical guidelines, often referred to as the "Rule of Three" (Ro3).[9][10][11][12] These guidelines favor smaller, less complex molecules that are more likely to find complementary binding pockets. This compound aligns well with these principles.
| Property | Value | "Rule of Three" Guideline | Rationale |
| Molecular Weight | 144.56 g/mol | < 300 Da | Ensures the fragment is small enough to explore diverse binding pockets efficiently. |
| cLogP | ~0.5 - 1.0 | ≤ 3 | Maintains adequate aqueous solubility, which is critical for biophysical assays often run at high concentrations. |
| Hydrogen Bond Donors | 1 | ≤ 3 | Provides a specific interaction point without excessive polarity that could hinder cell permeability later in development. |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 O) | ≤ 3 | Offers multiple points for directional hydrogen bonding, a key driver of fragment binding. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational complexity increases the probability of binding in an energetically favorable conformation. |
| (Note: Physicochemical properties are calculated or obtained from sources like Sigma-Aldrich and PubChem for this compound and its isomers.)[13][14][15] |
The most compelling feature of this fragment is the 2-chloro group. This position is readily functionalized through well-established cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution (SNAr).[5][8] This "poised" nature means that once a binding mode is confirmed, a clear and rapid path to analogue synthesis and structure-activity relationship (SAR) exploration is immediately available.
Integrated FBDD Workflow
The application of this compound follows a structured, multi-stage workflow designed to identify, validate, and optimize fragment hits. Each stage employs specific biophysical and structural techniques to build a comprehensive understanding of the fragment's interaction with the target protein.
Caption: FBDD workflow for this compound.
Experimental Protocols
The following protocols provide step-by-step methodologies for the key stages of an FBDD campaign using this compound.
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
Causality: SPR is an ideal primary screening technique due to its high sensitivity for detecting low molecular weight binders, its label-free nature, and its relatively high throughput.[16][17][18] It provides real-time binding data, allowing for the rapid identification of fragments that interact with the immobilized protein target.[19][20]
Materials:
-
Biacore instrument (e.g., Biacore 8K, T200)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Target protein (>95% purity)
-
This compound stock solution (100 mM in DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, PBS) with 1-5% DMSO
Methodology:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level (typically 8,000-12,000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Solution Preparation:
-
Prepare a working solution of this compound by diluting the DMSO stock into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration matches the running buffer precisely to minimize solvent artifacts.
-
-
Screening Assay:
-
Inject the fragment solution over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference flow cell signal and the blank injection signals.
-
A positive "hit" is identified by a stable and concentration-dependent increase in the response signal during the association phase compared to baseline.
-
Protocol 2: Orthogonal Hit Validation by NMR Spectroscopy
Causality: NMR spectroscopy is a powerful secondary screening method that validates hits in a solution-based, label-free format, reducing the likelihood of false positives from surface-based techniques like SPR.[21][22] Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (WaterLOGSY) are highly sensitive to the weak binding typical of fragments.[23][24][25]
Materials:
-
NMR Spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein solution (10-50 µM)
-
Fragment stock solution (100 mM in d6-DMSO)
-
Deuterated NMR buffer (e.g., 50 mM phosphate buffer in 99.9% D₂O, pH 7.4)
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare two NMR samples. Both should contain the fragment at a final concentration of 200-500 µM in deuterated NMR buffer.
-
To one sample, add the target protein to a final concentration of 10-20 µM. The other sample serves as a negative control.
-
-
Acquisition of Reference Spectrum:
-
On the protein-containing sample, acquire a standard 1D proton spectrum.
-
-
Acquisition of STD Spectrum:
-
Acquire an STD spectrum using a pulse sequence with a saturation time of ~2 seconds. The on-resonance saturation frequency should be set to a region where only protein resonances appear (e.g., 0.5 ppm), and the off-resonance frequency to a region devoid of any signals (e.g., 40 ppm).
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
The resulting difference spectrum will show signals only for the protons of the fragment that are in close proximity to the protein upon binding. The absence of signals indicates no binding.
-
Protocol 3: Structural Characterization by X-ray Crystallography
Causality: X-ray crystallography provides the definitive, high-resolution 3D structure of the protein-fragment complex.[26] This structural information is paramount for FBDD as it reveals the precise binding mode, key interactions, and nearby pockets, which directly informs the rational design of more potent analogues.[27][28]
Materials:
-
Highly purified and concentrated protein solution (>10 mg/mL)
-
This compound solution (e.g., 10-50 mM in a suitable solvent)
-
Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)
-
Cryoprotectant
-
X-ray source (in-house or synchrotron)
Methodology (Crystal Soaking):
-
Apo-Protein Crystallization:
-
Screen for and optimize crystallization conditions for the target protein alone until well-diffracting crystals are consistently obtained.[29]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" by adding this compound to the mother liquor from the crystallization drop to a final concentration of 1-10 mM. The concentration may need optimization to ensure binding without disrupting the crystal lattice.
-
Carefully transfer an apo-protein crystal into a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to 24 hours.[30]
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (typically the soaking solution supplemented with 20-30% glycerol or ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron or in-house source.
-
-
Structure Solution and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density map for evidence of the bound fragment. A clear, unambiguous density corresponding to the shape of this compound confirms its binding pose.
-
Structure-Guided Hit-to-Lead Evolution
With the crystal structure in hand, the "fragment growing" strategy can be implemented. The 2-chloro position on the pyrimidine ring serves as the primary attachment point for chemical elaboration to improve affinity and selectivity.
Caption: Strategy for fragment growing from the 2-chloro position.
Synthetic Elaboration Strategies:
| Reaction Type | Reagent Example | Added Moiety | Target Sub-pocket | Expected Outcome |
| Suzuki Coupling | Phenylboronic acid | Phenyl group | Hydrophobic | Increase affinity via hydrophobic interactions and π-stacking. |
| Buchwald-Hartwig Amination | Aniline | Amino-phenyl group | Mixed Polar/Hydrophobic | Add hydrogen bond donor and aromatic interactions. |
| Nucleophilic Aromatic Substitution (SNAr) | Piperazine | Piperazine ring | Polar/Solvent-exposed | Improve solubility and provide a vector for further extension. |
This structure-guided approach ensures that synthetic efforts are focused and efficient, maximizing the gain in potency while maintaining good physicochemical properties and high ligand efficiency.
Conclusion
This compound is a highly valuable chemical tool for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with a privileged core, a defined interaction vector, and a synthetically poised handle for elaboration, makes it an exemplary fragment. The protocols outlined in this note provide a robust framework for researchers to leverage this fragment in their FBDD campaigns, accelerating the journey from an initial, weak-binding hit to a potent, optimized lead compound.
References
- 1. obn.org.uk [obn.org.uk]
- 2. drughunter.com [drughunter.com]
- 3. wpage.unina.it [wpage.unina.it]
- 4. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. practicalfragments.blogspot.com [practicalfragments.blogspot.com]
- 13. (2-Chloropyridin-4-yl)methanol | C6H6ClNO | CID 7062237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. (4-Chloropyridin-2-yl)methanol | C6H6ClNO | CID 2763167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 22. books.rsc.org [books.rsc.org]
- 23. 1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 25. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 28. journals.iucr.org [journals.iucr.org]
- 29. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.iucr.org [journals.iucr.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis and Purification of (2-Chloropyrimidin-4-yl)methanol
Introduction: (2-Chloropyrimidin-4-yl)methanol is a pivotal intermediate in pharmaceutical and agrochemical research. Its synthesis, most commonly achieved through the reduction of a 2-chloropyrimidine-4-carboxylate ester, requires careful control to ensure high purity. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common side products and implementing effective purification strategies.
Part 1: Proactive Troubleshooting—Anticipating and Mitigating Common Side Products
A successful synthesis campaign begins with understanding the potential pitfalls. In the preparation of this compound, several side products can arise from the reduction step. Proactive measures during the reaction can significantly simplify downstream purification.
FAQ 1: What are the primary side products I should anticipate, and how can I minimize their formation?
The most frequently encountered impurities are the over-reduction product, unreacted starting material, and dehalogenated species.
-
Over-reduction to 2-Chloro-4-methylpyrimidine: This is often the most challenging impurity to separate due to its similar polarity to the desired product.
-
Causality: The use of overly harsh reducing agents (e.g., an uncontrolled excess of sodium borohydride) or prolonged reaction times at elevated temperatures can lead to the complete reduction of the hydroxymethyl group to a methyl group.
-
Preventative Measures:
-
Select a Milder Reducing Agent: Consider using diisobutylaluminium hydride (DIBAL-H) for a more controlled reduction of the ester precursor.[1]
-
Strict Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to enhance selectivity.
-
Reaction Monitoring: Utilize thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction promptly upon completion to prevent over-reduction.
-
-
-
Incomplete Reaction (Residual Starting Material): The presence of the starting ester or carboxylic acid indicates an incomplete reaction.
-
Causality: This can result from insufficient reducing agent, poor reagent quality (e.g., hydrolyzed borohydrides), or inadequate reaction time.
-
Preventative Measures:
-
Ensure Reagent Quality: Use fresh, properly stored reducing agents.
-
Stoichiometric Control: Employ a slight excess (e.g., 1.1–1.5 equivalents) of the reducing agent. If the reaction stalls, a small additional charge of the reducing agent may be necessary, but be cautious of promoting over-reduction.
-
-
-
Dehalogenation to (Pyrimidin-4-yl)methanol: Loss of the C2-chloro substituent can occur under certain reductive conditions.
-
Causality: This is more common when using catalytic hydrogenation (e.g., H₂/Pd-C) but can also occur with some hydride reagents, especially in the presence of transition metal impurities.
-
Preventative Measures: Avoid palladium-based catalysts if dehalogenation is a concern. If using hydride-based reductions, ensure the reaction vessel is free from catalytic metal residues.
-
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Structure | Causality | Mitigation Strategy |
| 2-Chloro-4-methylpyrimidine | C₅H₅ClN₂ | Over-reduction | Use milder reducing agents (e.g., DIBAL-H), maintain low temperatures, and monitor the reaction closely. |
| Unreacted Starting Material | Varies (Ester or Acid) | Incomplete reaction | Ensure high-quality reagents, use a slight excess of reducing agent, and allow for sufficient reaction time. |
| (Pyrimidin-4-yl)methanol | C₅H₆N₂O | Reductive dehalogenation | Avoid catalytic hydrogenation with palladium catalysts; ensure the reaction is free of transition metal impurities. |
Part 2: Effective Purification Strategies for High-Purity this compound
Even with optimized reaction conditions, a robust purification strategy is essential. The choice of method will depend on the specific impurities present in the crude product.
FAQ 2: How can I effectively remove the over-reduced side product, 2-Chloro-4-methylpyrimidine?
The separation of 2-Chloro-4-methylpyrimidine from the desired product is a common challenge that can be addressed with optimized chromatography.
Protocol 1: Optimized Flash Column Chromatography
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Eluent System: A gradient elution is highly recommended.
-
Start with a less polar mobile phase, such as a hexane/ethyl acetate mixture (e.g., 9:1 v/v), to elute the less polar 2-Chloro-4-methylpyrimidine.
-
Gradually increase the polarity by increasing the proportion of ethyl acetate to elute the more polar this compound.
-
-
Fraction Monitoring: Collect small fractions and analyze them by TLC with a UV indicator (254 nm) to identify and isolate the pure product.
Visualizing the Purification Workflow
References
Technical Support Center: Optimization of Suzuki Coupling Conditions for 2-Chloropyrimidines
Welcome to the technical support center for the optimization of Suzuki-Miyaura cross-coupling reactions involving 2-chloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-C bond-forming reaction. The electron-deficient nature of the pyrimidine ring and the relatively inert C-Cl bond present unique challenges that require careful optimization of reaction parameters.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is structured to provide direct answers to common problems encountered during the Suzuki coupling of 2-chloropyrimidines.
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling reaction with a 2-chloropyrimidine is showing very low or no conversion to the desired product. What are the primary factors I should investigate?
A1: Low or no yield in the Suzuki coupling of 2-chloropyrimidines is a frequent issue and can often be attributed to a few critical factors. A systematic approach to troubleshooting is essential.[3]
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is paramount. While Pd(PPh₃)₄ is a common starting point, it may not be optimal for the less reactive 2-chloropyrimidines.[1][4] Consider screening more robust catalyst systems known for their efficacy with aryl chlorides. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos), can significantly enhance catalytic activity.[5]
-
Base Selection: The base is crucial for the transmetalation step of the catalytic cycle.[6] The strength and nature of the base can dramatically influence the reaction outcome. For 2-chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[5][7]
-
Solvent System: The solvent must solubilize all reaction components and facilitate the catalytic cycle. A mixture of an aprotic organic solvent and water is commonly used.[8] 1,4-Dioxane/water mixtures are a good starting point.[5] Anhydrous conditions with solvents like toluene or DMF can also be effective, depending on the specific substrates and base used.[8][9]
-
Reaction Temperature: Chloropyrimidines are less reactive than their bromo or iodo counterparts and often require higher temperatures to facilitate the oxidative addition step.[1] A temperature screen from 80 °C to 120 °C is advisable.[5][8] In some cases, microwave irradiation can dramatically reduce reaction times and improve yields.[1][4]
Issue 2: Significant Side Product Formation
Q2: I am observing significant amounts of side products, primarily the homocoupling of my boronic acid and/or protodeboronation. How can I minimize these competing reactions?
A2: The formation of homocoupled (Ar-Ar from the boronic acid) and protodeboronated (Ar-H from the boronic acid) byproducts is a common challenge.[1][7]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is often exacerbated by the presence of water, high temperatures, and certain bases.[1][2][7]
-
Homocoupling: The coupling of two boronic acid molecules is another common side reaction.
-
Mitigation Strategies:
-
Ensure an efficient catalytic cycle. A highly active catalyst system can favor the desired cross-coupling over homocoupling.
-
Use a slight excess of the 2-chloropyrimidine relative to the boronic acid.[1]
-
-
Issue 3: Catalyst Deactivation
Q3: My reaction starts but then stalls, suggesting catalyst deactivation. What are the potential causes and how can I prevent this?
A3: Catalyst deactivation is a significant concern, especially with nitrogen-containing heterocycles like pyrimidines.[1][5]
-
Coordination to Pyrimidine Nitrogens: The lone pairs on the pyrimidine ring nitrogens can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1][5]
-
Prevention: The use of bulky ligands can sterically hinder this coordination and maintain catalyst activity.
-
-
Impurity Poisoning: Impurities in your reagents or solvents, particularly sulfur compounds from some heteroaryl boronic acids, can irreversibly poison the palladium catalyst.[1][4]
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition.
-
Prevention: Ensure a strictly inert atmosphere throughout the reaction.[3] The choice of ligand is also critical for stabilizing the active palladium species.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Suzuki-Miyaura coupling?
A1: The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.[11][12][13] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyrimidine to form a Pd(II) complex.[12][14]
-
Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base.[6][12][14]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.[12][14]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q2: Which palladium catalyst and ligand combination is a good starting point for 2-chloropyrimidines?
A2: For the less reactive 2-chloropyrimidines, a robust catalyst system is necessary. A good starting point is to use a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective sources of Pd(0) after in situ reduction.[5][6] |
| Ligand | XPhos, SPhos, or RuPhos | These bulky, electron-donating ligands promote oxidative addition and stabilize the active catalyst.[5] |
Q3: How does the choice of base affect the reaction?
A3: The base plays a critical role in activating the boronic acid for transmetalation.[6] The choice of base can influence reaction rate and yield.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Aqueous mixtures (e.g., Dioxane/H₂O) | A common and often effective choice.[4][7] |
| K₃PO₄ | Strong | Aqueous or anhydrous solvents | Often provides higher yields, especially for challenging couplings.[5][7] |
| Cs₂CO₃ | Strong | Aqueous or anhydrous solvents | A strong base that can be very effective, but is more expensive.[5] |
| KF | Mild | Anhydrous THF | Useful when base-sensitive functional groups are present.[6][7] |
Q4: Can microwave irradiation be beneficial for these reactions?
A4: Yes, microwave-assisted Suzuki couplings of 2-chloropyrimidines can be highly effective. The rapid and efficient heating provided by microwaves can lead to significantly shorter reaction times (e.g., 15 minutes) and improved yields, sometimes with lower catalyst loadings.[1][4]
Experimental Protocols
General Procedure for Screening Suzuki Coupling Conditions
This protocol is a starting point for optimizing the reaction between a 2-chloropyrimidine and an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.[3]
-
Addition of Catalyst and Solvent: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen degassed solvent. Add the required amount of this solution to the reaction vial via syringe.
-
Heating and Monitoring: Place the reaction vial in a preheated oil bath or microwave reactor at the desired temperature.[15] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[12]
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of (2-Chloropyrimidin-4-yl)methanol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of (2-Chloropyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic nature of this critical synthesis. Our focus is on providing not just protocols, but the causal logic behind them to ensure your experiments are both successful and safe.
Part 1: Foundational Safety Principles & FAQs
This section addresses the fundamental "why" behind the thermal hazards associated with this synthesis. Understanding these principles is the first step toward effective risk mitigation.
Q1: Why is the reduction of a 2-chloropyrimidine-4-carboxylate precursor to this compound an exothermic process?
The primary synthesis route involves the reduction of an ester, typically methyl or ethyl 2-chloropyrimidine-4-carboxylate, using a metal hydride reducing agent like sodium borohydride (NaBH₄).[1][2] The exothermic nature of this reaction stems from two main sources:
-
Reaction with the Carbonyl Group: The core reaction, the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester, is itself an energetically favorable and heat-releasing process.
-
Reaction with Solvent: Sodium borohydride reacts with protic solvents, such as the commonly used methanol or ethanol, to produce hydrogen gas and alkoxyborohydrides.[3] This reaction is also exothermic and contributes significantly to the overall heat generation, especially if the NaBH₄ is added too quickly or at an elevated temperature.
Q2: What is a thermal runaway, and why is it a critical concern in this synthesis?
A thermal runaway is a dangerous situation where an exothermic reaction enters an uncontrolled, positive feedback loop. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat.[4] This vicious cycle can lead to a rapid spike in temperature and pressure within the reactor, potentially causing vessel rupture, explosions, and the release of hazardous materials.[4][5] This is a major concern in the borohydride reduction because if cooling is insufficient or the reagent is added too quickly, the initial exotherm can trigger this escalating and uncontrollable reaction.[5]
Q3: What are the primary hazards associated with the starting material, product, and key reagent?
Beyond the exotherm, it is crucial to be aware of the inherent hazards of the chemicals involved. This compound and its precursors are classified as irritants and can be harmful if inhaled, swallowed, or in contact with skin.[6][7][8][9] Sodium borohydride is a water-reactive substance that releases flammable hydrogen gas upon contact with water or acids.[10][11] A comprehensive risk assessment should always be performed before beginning the experiment.
Part 2: Proactive Exotherm Management & Control
This section provides troubleshooting guidance for issues that may arise during the reaction.
Q4: My reaction temperature is spiking during the addition of NaBH₄. What should I do, and how can I prevent this?
A sudden temperature spike indicates that the rate of heat generation is exceeding the cooling system's capacity.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of the sodium borohydride solution or powder.[5]
-
Maximize Cooling: Ensure the cooling bath is at the target temperature and that coolant is flowing at the maximum effective rate.
-
Ensure Vigorous Stirring: Good agitation is critical for dissipating localized hot spots and ensuring efficient heat transfer to the cooling bath.[12]
Preventative Measures for Future Experiments:
-
Slow, Controlled Addition: Add the NaBH₄ in small portions or as a solution via a syringe pump at a very slow rate. This is the most critical parameter for controlling heat evolution.[13]
-
Maintain Low Temperature: Begin the addition at a low temperature (e.g., 0–5 °C) to keep the initial reaction rate manageable.[14]
-
Use Semi-Batch Feeding: Instead of adding all the substrate at once, adding the reactant gradually (semi-batch) can help control the rate of heat generation.[15]
Q5: How does solvent choice impact reaction safety and efficiency?
The solvent plays a crucial role in both the reaction kinetics and thermal management.
-
Protic Solvents (Methanol, Ethanol): These are common solvents for NaBH₄ reductions and are often required for ester reduction.[3] However, they react directly with the borohydride, contributing to the exotherm and generating hydrogen gas. This reaction is slower at lower temperatures.[3]
-
Aprotic Solvents (THF, DME): While NaBH₄ has lower solubility and reactivity in these solvents, they can be used, often with an activating agent or co-solvent like methanol.[1] Using a high-boiling-point solvent can help moderate temperature by acting as a heat sink.[15] A combination of THF and methanol is often effective, allowing for better temperature control.[1][2]
Q6: I'm observing excessive gas evolution. Is this normal, and how should I manage it?
Yes, gas evolution (hydrogen, H₂) is an expected byproduct of the reaction between sodium borohydride and protic solvents or acidic impurities.[16] However, excessive and rapid bubbling is a sign that the reaction is proceeding too quickly and generating heat that further accelerates the decomposition.
Management Strategy:
-
Never Seal the Vessel: The reaction must be performed in a system open to atmospheric pressure, typically vented through a bubbler or into a fume hood, to prevent pressure buildup.[10][11]
-
Control the Rate: The rate of gas evolution is directly proportional to the rate of NaBH₄ addition and the temperature. Slowing the addition and maintaining low temperatures will control the gassing.
-
Ensure Adequate Headspace: Use a reaction flask that is sufficiently large (e.g., no more than half-full) to accommodate potential foaming.
Part 3: The Quenching Process: A Critical Control Point
The workup, or quenching, of the reaction is often as hazardous as the reaction itself due to the presence of unreacted, high-energy borohydride.
Q7: The quenching step of my reaction is violently exothermic. What is causing this, and what is the correct procedure?
A violent quench is caused by the rapid, uncontrolled reaction of excess sodium borohydride with the quenching agent (typically water or acid).[10][16] Adding water directly to the cold reaction mixture is extremely dangerous as it can cause a sudden, massive release of heat and hydrogen gas.
Diagram: Recommended Troubleshooting Workflow for Temperature Spikes
Caption: Logical workflow for responding to an uncontrolled temperature increase.
Q8: What are suitable quenching agents, and how should they be added?
The key to safe quenching is to deactivate the excess hydride slowly and sequentially with reagents of increasing reactivity.
Recommended Quenching Protocol:
-
Cool the Reaction: Ensure the reaction mixture is cooled in an ice bath (0-5 °C).
-
Slowly Add a Less Reactive Alcohol: Begin by adding a less reactive alcohol like isopropanol dropwise until gas evolution subsides.[11]
-
Follow with a More Reactive Alcohol: Cautiously add methanol, again waiting for the reaction to calm.[10]
-
Very Cautious Addition of Water: Once you are certain the bulk of the hydride has been destroyed, add water drop by drop. Be extremely careful, as pockets of unreacted hydride can still react violently.[10][11]
-
Acidification: Finally, slowly add a dilute acid (e.g., 1M HCl or acetic acid) to neutralize the mixture and hydrolyze the borate esters.[17] The mixture can then proceed to workup and extraction.
Part 4: Experimental Protocol & Parameter Control
This section provides a reference protocol and summarizes key control parameters in a tabular format for easy reference.
Protocol: Controlled Reduction of Ethyl 2-chloropyrimidine-4-carboxylate
1. Reactor Setup:
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet/outlet leading to a bubbler.
-
Place the flask in an ice-water/salt bath for efficient cooling.
2. Reagent Preparation:
-
Dissolve ethyl 2-chloropyrimidine-4-carboxylate (1.0 eq.) in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v).
-
In a separate flask, prepare a solution or a slurry of sodium borohydride (1.5–2.0 eq.) in anhydrous THF. Note: NaBH₄ is poorly soluble in THF; this will be a suspension.
3. Reaction Execution:
-
Cool the solution of the ester to 0–5 °C with vigorous stirring.
-
Using the dropping funnel, add the NaBH₄ suspension dropwise over 1–2 hours.
-
CRITICAL: Monitor the internal temperature constantly. The addition rate must be adjusted to ensure the temperature does not exceed 10 °C.[13]
-
After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
4. Quenching and Work-up:
-
Following the sequential quenching protocol described in Q8, slowly add isopropanol, then methanol, then water, and finally dilute acid, ensuring the temperature remains below 20 °C at all times.
-
Proceed with standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).
Diagram: Synthesis Pathway and Exothermic Control Point
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. aksci.com [aksci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. sarponggroup.com [sarponggroup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. CN104628552A - New quenching system and application thereof - Google Patents [patents.google.com]
Purification of (2-Chloropyrimidin-4-yl)methanol by recrystallization vs. column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of (2-Chloropyrimidin-4-yl)methanol. We will explore the nuances of choosing between recrystallization and column chromatography, offering detailed troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.
Introduction: The Critical Role of Purification
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutics. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This document serves as a practical resource to navigate the common purification challenges associated with this polar, heterocyclic compound.
Physicochemical Properties of this compound
Understanding the fundamental properties of the target molecule is the first step in developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [1][2] |
| Molecular Weight | 144.55 g/mol | [1] |
| Physical Form | Solid | [2][3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3][4] |
| Known Solvents | Soluble in Dichloromethane (DCM) | [5] |
Strategic Decision: Recrystallization vs. Column Chromatography
The choice of purification method is not arbitrary; it's a strategic decision based on the specific context of your experiment. This section will guide you through the selection process.
Frequently Asked Questions (FAQs)
Q1: When is recrystallization the better choice for purifying this compound?
A1: Recrystallization is generally preferred under the following circumstances:
-
Large Scale: When you have a significant amount of crude material (typically >5-10 grams), recrystallization is often more efficient and economical than large-scale chromatography.
-
High Initial Purity: If your crude material is already relatively pure (>80-90%) and you need to remove small amounts of impurities.
-
Differing Solubility Profiles: The technique excels when the impurities have solubility characteristics that are significantly different from your target compound. For example, if impurities are either highly soluble or nearly insoluble in the chosen solvent at cold temperatures, while your product is soluble when hot and insoluble when cold.[6]
Q2: Under what conditions should I opt for column chromatography?
A2: Column chromatography is the method of choice when:
-
Complex Mixtures: You are dealing with a crude product containing multiple impurities with polarities similar to this compound.
-
Small Scale: For purifying smaller quantities of material (<5 grams), chromatography is often faster and provides better recovery.
-
Unknown Impurities: When the nature and solubility of the impurities are unknown, chromatography provides a more versatile and systematic approach to separation.
-
Failed Recrystallization: If attempts at recrystallization have failed, for instance, due to "oiling out" or co-crystallization of impurities, chromatography is the logical next step.[7]
Decision-Making Workflow
This diagram illustrates a logical workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Technical Guide: Purification by Recrystallization
Recrystallization purifies compounds based on their differential solubility in a specific solvent at varying temperatures.[8]
Troubleshooting & FAQs for Recrystallization
Q1: How do I select the best solvent for this compound?
A1: The ideal solvent should dissolve the compound when hot but not when cold.[6][8][9] Given the polar nature of the molecule (containing a hydroxyl group and nitrogen heterocycle), polar solvents are a good starting point.
-
Screening Process: Test the solubility of a small amount (~20-30 mg) of your crude material in ~0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) at room temperature and then upon heating.[6][10]
-
Single-Solvent System: Look for a solvent that requires heating to dissolve the compound and upon cooling, yields crystalline precipitate. Ethanol, isopropanol, or ethyl acetate could be good candidates.
-
Two-Solvent (Mixed) System: If no single solvent is ideal, use a miscible solvent pair. One solvent should readily dissolve the compound (the "good" solvent), and the other should not (the "poor" or "anti-solvent").[6][11] A common strategy is to dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol or acetone) and then add the "poor" solvent (like water or hexanes) dropwise until the solution becomes turbid.[11]
| Common Solvents for Polar Compounds | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for highly polar compounds, but high boiling point can make drying difficult. |
| Ethanol | 78 | High | Excellent general-purpose solvent for polar molecules. |
| Isopropanol (IPA) | 82 | Medium-High | Similar to ethanol, slightly less polar. |
| Ethyl Acetate (EtOAc) | 77 | Medium | A versatile solvent, often used in a pair with hexanes. |
| Acetone | 56 | Medium | Strong solvent, but its low boiling point provides a smaller temperature gradient. |
Q2: My compound won't crystallize out of solution. What should I do?
A2: This is a common issue, usually stemming from two main causes:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[7] Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Once a smaller volume is achieved, allow it to cool slowly again.[7]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[7] Solutions:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.[7]
-
Drastic Cooling: Once slow cooling has failed, placing the flask in an ice-water bath can sometimes force crystallization, though this may result in smaller, less pure crystals.[12]
-
Q3: My compound has "oiled out." How can I get crystals?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[12][13] This often happens if the compound is impure or if its melting point is below the boiling point of the solvent.[12]
-
Solution: Re-heat the flask to dissolve the oil back into the solution. Add a small amount of additional "good" solvent to prevent premature saturation. Allow the solution to cool very slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight. This minimizes the thermal shock and encourages the formation of an ordered crystal lattice instead of an amorphous oil.[7][12] If the problem persists, a different solvent system is required.
Experimental Protocol: Two-Solvent Recrystallization
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Select a "good" solvent (e.g., ethanol) and a miscible "poor" solvent (e.g., hexanes).
-
Heat the "good" solvent and add the minimum amount required to fully dissolve the crude solid at or near boiling.
-
While the solution is hot and stirring, add the "poor" solvent dropwise until a persistent cloudiness (turbidity) appears.[11]
-
Add a few more drops of the hot "good" solvent until the solution becomes clear again.[11]
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "poor" solvent or a cold mixture of the two solvents.
-
Dry the crystals under vacuum to remove residual solvent.
Recrystallization Workflow Diagram
Caption: A typical experimental workflow for recrystallization.
Technical Guide: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (the solvent).[14]
Troubleshooting & FAQs for Column Chromatography
Q1: How do I select the right solvent system (mobile phase)?
A1: The key is to use Thin-Layer Chromatography (TLC) to guide your choice.
-
Goal Rf: The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 on a silica gel TLC plate.[11][15] This Rf value provides a good balance, ensuring the compound moves off the column in a reasonable time without eluting too quickly with impurities.
-
Common Systems: For polar heterocyclic compounds, start with these systems:
-
Ethyl Acetate / Hexanes: A standard, versatile system. Start with 20-30% EtOAc in hexanes and adjust the ratio to achieve the target Rf.
-
Methanol / Dichloromethane (DCM): A more polar system for compounds that don't move well in EtOAc/Hexanes.[16] Start with a low percentage of MeOH (1-2%) in DCM, as methanol is a very strong solvent on silica.[17]
-
-
TLC Screening: Spot your crude mixture on several TLC plates and run them in different solvent systems to find the one that gives the best separation between your product and its impurities.
Q2: My compound is streaking or "tailing" on the column. What's wrong?
A2: Tailing, where a spot appears as a long streak rather than a tight band, can ruin a separation.
-
Acidic Compound on Acidic Silica: this compound has basic nitrogen atoms which can interact strongly with the slightly acidic surface of silica gel, causing tailing.[14][15] Solution: Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to your mobile phase (~0.5-1%). This neutralizes the acidic sites on the silica and improves peak shape.[16]
-
Column Overload: You may have loaded too much material onto the column. A general rule of thumb is to use at least 20-50 times the weight of silica gel to the weight of your crude sample.[14]
-
Poor Solubility: If the compound is not very soluble in the mobile phase, it can cause tailing. Ensure your chosen eluent can adequately dissolve the compound.
Q3: My compound won't elute from the column, or I can't separate it from an impurity.
A3: This indicates a problem with the mobile phase polarity or the separation itself.
-
Compound Stuck at the Top: The mobile phase is not polar enough. Solution: Gradually increase the polarity of the eluent. For example, if you are running 30% EtOAc/Hexanes, you can switch to 40%, then 50%, and so on. This is known as a "gradient elution."[14]
-
Poor Separation: The chosen solvent system is not effective. Solution: Go back to TLC screening. Try different solvent combinations. For example, if EtOAc/Hexanes fails, perhaps DCM/Acetone will provide a different selectivity. If all normal-phase systems fail, you may need to consider alternative techniques like reverse-phase chromatography.
Experimental Protocol: Flash Column Chromatography
-
Select Solvent System: Use TLC to determine an appropriate eluent (e.g., 40% Ethyl Acetate in Hexanes) that gives the target compound an Rf of ~0.3.
-
Pack the Column:
-
Insert a cotton or glass wool plug at the bottom of a glass column. Add a small layer of sand.
-
Create a slurry of silica gel in your starting eluent and pour it into the column.
-
Gently tap the column and drain excess solvent to create a packed, level bed of silica. Add another layer of sand on top to protect the surface.[18]
-
-
Load the Sample (Dry Loading):
-
Dissolve your crude product in a minimal amount of a strong, volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[18]
-
Carefully add this powder to the top of the packed column.[18]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of test tubes or flasks (these are your "fractions").
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Column Chromatography Workflow Diagram
Caption: A standard workflow for flash column chromatography.
References
- 1. 34953-87-2|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. This compound | 34953-87-2 [sigmaaldrich.com]
- 3. This compound | 34953-87-2 [sigmaaldrich.com]
- 4. 1046816-75-4|(2-Chloropyrimidin-5-yl)methanol|BLD Pharm [bldpharm.com]
- 5. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. benchchem.com [benchchem.com]
- 12. Recrystallization [wiredchemist.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Chromatography [chem.rochester.edu]
- 16. Chromatography [chem.rochester.edu]
- 17. biotage.com [biotage.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: A Guide to Handling (2-Chloropyrimidin-4-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Chloropyrimidin-4-yl)methanol. As a key intermediate in the synthesis of pharmaceuticals and other high-value molecules, its stability during reaction workup is paramount to achieving high yields and purity. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the decomposition of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, offering robust, field-tested solutions to common problems.
Part 1: Understanding the Instability of this compound
The structure of this compound contains two key functional groups that are susceptible to degradation under common workup conditions: the 2-chloro substituent on an electron-deficient pyrimidine ring and the primary alcohol of the 4-hydroxymethyl group.
-
Susceptibility to Nucleophilic Aromatic Substitution (SNA_r): The pyrimidine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing nature of the chlorine atom at the C2 position. Consequently, the C2 carbon is highly electrophilic and prone to attack by nucleophiles. During aqueous workup, water can act as a nucleophile, leading to hydrolysis and the formation of the corresponding 2-hydroxypyrimidine derivative, a common and often difficult-to-remove impurity. This reaction can be catalyzed by both acidic and basic conditions.
-
Reactivity of the Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, especially if residual oxidizing agents from a prior synthetic step are present. It can also be a target for various reagents. For example, under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (-OH₂⁺) and making the benzylic-like carbon susceptible to nucleophilic attack.
Below is a diagram illustrating the primary decomposition pathways.
Caption: Primary decomposition pathways for this compound.
Part 2: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered during the workup of this compound.
Q1: My LC-MS analysis shows a significant new peak with a mass corresponding to the loss of HCl and addition of OH. What is happening during my aqueous extraction?
Answer: You are observing hydrolysis of the 2-chloro group. The electron-deficient pyrimidine ring makes the C2-Cl bond highly susceptible to nucleophilic attack by water.[1][2] This process is often accelerated by prolonged exposure to the aqueous phase and elevated temperatures. A procedure for the synthesis of 2-chloropyrimidine explicitly warns that filtration and extraction must be performed immediately at low temperatures to prevent "extensive decomposition."[3]
Solutions:
-
Minimize Contact Time: Perform aqueous washes as rapidly as possible. Do not let the biphasic mixture sit for extended periods.
-
Temperature Control: Always perform extractions and washes using ice-cold (0-5 °C) solutions (water, brine, etc.). Keep the separatory funnel in an ice bath if possible.
-
pH Control: Maintain a neutral pH during the wash, as both acidic and basic conditions can catalyze hydrolysis.
-
Efficient Drying: After extraction, immediately dry the organic layer with a vigorous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.
Q2: I used a sodium bicarbonate (NaHCO₃) wash to neutralize my reaction, but my yield dropped significantly. Why?
Answer: While intended to be a mild base, bicarbonate still increases the concentration of nucleophilic species (HCO₃⁻ and OH⁻ from equilibrium with water) in the aqueous phase. These are more potent nucleophiles than water itself and can accelerate the hydrolysis of the C2-Cl bond.
Solutions:
-
Use Cold, Dilute Base: If a basic wash is unavoidable, use a pre-chilled, dilute solution of NaHCO₃ and perform the wash very quickly.
-
Alternative Neutralization: Consider quenching the reaction mixture with a solid neutralizing agent, such as powdered potassium carbonate (K₂CO₃) or silica gel, and then filtering the solids off before solvent removal. This avoids a liquid-liquid extraction under basic conditions.
-
Non-Aqueous Workup: If the reaction solvent is immiscible with your purification solvent system (e.g., reaction in THF, purification in Hexane/EtOAc), you may be able to filter the reaction mixture through a short plug of silica gel to remove salts and baseline impurities, bypassing an aqueous wash entirely.
Q3: My reaction requires acidic conditions. How can I safely work up my product without causing degradation?
Answer: Acidic conditions can protonate the nitrogen atoms of the pyrimidine ring. This makes the ring even more electron-deficient, further activating the C2 position for nucleophilic attack by water.
Solutions:
-
Careful Neutralization at Low Temperature: Before extraction, carefully neutralize the cooled reaction mixture by slowly adding a cold, saturated NaHCO₃ solution or another suitable base until the pH is neutral. Monitor the temperature closely and ensure it does not rise above 5 °C.[3]
-
Reverse Quench: Add the acidic reaction mixture slowly to a vigorously stirred, cold basic solution. This ensures that the bulk solution never becomes strongly acidic.
-
Protecting Groups: For multi-step syntheses, consider protecting the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another robust group.[4][5] This can alter the molecule's electronic properties and stability, potentially reducing its susceptibility to acid-catalyzed degradation, while also preventing unwanted side reactions of the alcohol.
Q4: How can I design my experiment from the start to avoid decomposition issues altogether?
Answer: Proactive strategy is the best defense. The most robust method is to use a protecting group for the hydroxymethyl functionality.
Expertise & Experience: Protecting the C4-hydroxymethyl group, for instance as a tert-butyldimethylsilyl (TBDMS) ether, offers two key advantages. First, it prevents the alcohol from participating in undesired side reactions. Second, the bulky, non-polar protecting group can help shield the pyrimidine ring and may improve solubility in non-polar organic solvents, facilitating easier non-aqueous workups. The TBDMS group is stable to a wide range of reaction conditions but is easily removed with fluoride sources (like TBAF) or mild acid.
Caption: Troubleshooting decision workflow for workup procedures.
Part 3: Recommended Protocols
Protocol 1: Optimized "Quick & Cold" Aqueous Workup
This protocol is designed to minimize hydrolysis by strictly controlling temperature and exposure time.
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.
-
Quenching (if necessary): If the reaction needs to be quenched, add a pre-chilled quenching solution (e.g., cold water or saturated ammonium chloride) slowly while maintaining the internal temperature below 5 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with a cold organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times. Perform each extraction swiftly.
-
Washing: Wash the combined organic layers once with ice-cold brine. This helps to remove bulk water and break emulsions.
-
Drying and Filtration: Immediately dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Once the solvent is clear, filter the drying agent and rinse with a small amount of cold solvent.
-
Concentration: Remove the solvent under reduced pressure (rotary evaporation) using a water bath temperature below 30 °C.
Protocol 2: Purification by Column Chromatography
Silica gel is acidic and can cause degradation of sensitive compounds on the column.
-
Silica Gel Pre-treatment: Neutralize the silica gel by preparing the slurry in the desired mobile phase containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base.
-
Loading: Load the crude product onto the column using a minimal amount of solvent. Dry loading by adsorbing the product onto a small amount of silica gel is often preferred.
-
Elution: Elute the column with a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). The presence of the base in the eluent will help prevent on-column decomposition.
-
Fraction Analysis: Analyze fractions by TLC or LC-MS to identify those containing the pure product.
Part 4: Data Summary & FAQs
Table of Handling Parameters
| Parameter | Recommendation | Rationale |
| Workup Temperature | 0–5 °C | Slows the rate of hydrolysis significantly.[3] |
| Aqueous Phase pH | 6.5–7.5 (Neutral) | Both acidic and basic conditions catalyze hydrolysis of the C-Cl bond. |
| Extraction Solvents | Ethyl Acetate, Dichloromethane | Good solubility for the target compound and immiscible with water. |
| Drying Agent | Anhydrous Na₂SO₄, MgSO₄ | Efficiently removes water to prevent further decomposition in solution. |
| Chromatography | Base-treated silica gel | Neutralizes acidic sites on silica, preventing on-column degradation. |
| Storage (Solid) | 2-8 °C, Inert Atmosphere | Minimizes degradation over time. |
| Storage (Solution) | -20 °C in Aprotic Solvent | Use aprotic, non-nucleophilic solvents like DMF or DMSO for short-term storage.[1] |
Frequently Asked Questions (FAQs)
-
What analytical techniques are best for detecting decomposition?
-
LC-MS is ideal. You can monitor for the disappearance of your starting material's mass peak and the appearance of the hydrolyzed product (M-Cl+OH).
-
TLC is also effective. The hydrolyzed product is typically more polar and will have a lower R_f value than the starting material. Staining with potassium permanganate can help visualize both spots.
-
-
Is this compound sensitive to air or light?
-
While hydrolysis is the primary concern, sensitivity to air (oxidation) is possible, especially over long-term storage or in the presence of metal contaminants. Storing under an inert atmosphere (Nitrogen or Argon) is recommended. There is less evidence for acute light sensitivity, but as a general good laboratory practice, storing in an amber vial is advisable.
-
-
Can I use a different halogen, like fluorine, to increase stability?
-
Generally, the C-F bond is much stronger and less susceptible to nucleophilic substitution than the C-Cl bond. If your synthetic route allows, using the fluoro-analogue would likely result in a more stable compound, though its reactivity in subsequent steps would also be different.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. Protective Groups [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of (2-Chloropyrimidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in cross-coupling reactions involving (2-Chloropyrimidin-4-yl)methanol. This guide is designed to provide in-depth, field-proven insights to help you diagnose and resolve common issues encountered during your experiments. As Senior Application Scientists, we understand that robust and reproducible synthetic methods are critical to your research. This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.
Troubleshooting Guide: A Deeper Dive into Reaction Failures
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind catalyst deactivation.
Question 1: My Suzuki-Miyaura coupling of this compound with an arylboronic acid has stalled at low conversion. What are the likely causes related to catalyst deactivation?
Low conversion in these reactions is a frequent challenge and often points to a compromised catalyst. The primary culprits for deactivation in this specific system are:
-
Substrate-Induced Deactivation: The nitrogen atoms of the pyrimidine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity. This is a well-documented phenomenon in the cross-coupling of nitrogen-containing heterocycles.[1][2] The hydroxyl group in your substrate, this compound, can also potentially coordinate to the palladium, further complicating the catalytic cycle.
-
Ligand Degradation or Mismatch: The choice of phosphine ligand is critical for stabilizing the active Pd(0) species and facilitating the key steps of oxidative addition and reductive elimination.[3] Sterically hindered and electron-rich ligands are often necessary for coupling less reactive aryl chlorides.[4] If the ligand is not robust enough for the reaction conditions (e.g., temperature, base), it can degrade, leading to the formation of inactive palladium species.
-
Formation of Inactive Palladium Species: Under certain conditions, the active Pd(0) catalyst can aggregate to form palladium black, which has significantly lower catalytic activity. This can be promoted by high temperatures or the presence of impurities. Additionally, the formation of stable off-cycle palladium complexes can sequester the catalyst and halt turnover.
Troubleshooting Workflow for Low Conversion
dot graph TD { A[Low Conversion Observed] --> B{Initial Checks}; B --> C[Reagent Purity & Inertness]; B --> D[Catalyst & Ligand Integrity]; C --> E{Troubleshooting Steps}; D --> E; E --> F[Screen Ligands]; E --> G[Modify Base/Solvent]; E --> H[Adjust Temperature & Time]; F --> I[Optimize Reaction]; G --> I; H --> I; subgraph "Initial Assessment" A; B; end subgraph "Verification" C; D; end subgraph "Optimization" E; F; G; H; I; end style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,stroke-width:1px,fontcolor:#FFFFFF style I fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: "Troubleshooting workflow for low conversion."
Question 2: I'm observing significant formation of homocoupled byproducts from my boronic acid. How does this relate to catalyst deactivation?
The formation of biaryl byproducts from the homocoupling of boronic acids is a strong indicator of issues within the catalytic cycle, often linked to the rate of transmetalation versus other competing pathways.
-
Slow Transmetalation: If the transfer of the organic group from the boron atom to the palladium center (transmetalation) is slow, the oxidative addition of the aryl halide to the Pd(0) catalyst may be reversible. This can lead to side reactions, including the homocoupling of the boronic acid, which is often promoted by the base and oxygen.
-
Inefficient Pre-catalyst Activation: If a Pd(II) precatalyst is used, its reduction to the active Pd(0) species is crucial.[5][6] Inefficient reduction can lead to side reactions promoted by the remaining Pd(II) species.
-
Base-Induced Decomposition: The choice of base is critical. While necessary for the transmetalation step, an overly strong or poorly soluble base can lead to the degradation of the boronic acid and the formation of homocoupled products.
| Parameter | Potential Issue | Recommended Action |
| Ligand | Insufficient steric bulk or electron density to promote reductive elimination. | Screen more sterically demanding and electron-rich ligands (e.g., biarylphosphines like XPhos or SPhos). |
| Base | Base is too strong or has low solubility, leading to side reactions. | Consider using a weaker, more soluble base like K3PO4 or Cs2CO3. The use of aqueous base solutions can also be beneficial. |
| Solvent | Poor solubility of reagents or intermediates. | A mixture of a non-polar solvent (e.g., dioxane, toluene) with a polar co-solvent (e.g., water, DMF) can improve solubility and reaction rates.[7] |
| Temperature | Suboptimal temperature for the catalytic cycle. | Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[8] |
Question 3: My Heck reaction with this compound and an alkene is giving low yields and a complex mixture of products. What deactivation pathways are specific to the Heck reaction?
The Heck reaction has its own unique set of challenges, particularly concerning regioselectivity and catalyst stability.[9][10]
-
β-Hydride Elimination: This is a common deactivation pathway in Heck reactions. After the migratory insertion of the alkene into the Pd-aryl bond, if the resulting palladium-alkyl intermediate has a hydrogen atom on the β-carbon, it can be eliminated, leading to the formation of a double bond in the wrong position and a palladium-hydride species. This palladium-hydride can then participate in non-productive side reactions.
-
Isomerization of the Alkene: The palladium-hydride species formed from β-hydride elimination can re-add to the alkene starting material, causing isomerization and leading to a mixture of products.
-
Coordination of the Product: The newly formed, more electron-rich alkene product can sometimes coordinate more strongly to the palladium catalyst than the starting alkene, leading to product inhibition.
Catalyst Deactivation Pathways in Heck Reactions
dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Active Pd(0) Catalyst" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "β-Hydride Elimination" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product Inhibition" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Catalyst Agglomeration" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Active Pd(0) Catalyst" -- "Oxidative Addition"; "Oxidative Addition" -> "Migratory Insertion"; "Migratory Insertion" -> "Desired Product"; "Migratory Insertion" -> "β-Hydride Elimination"; "β-Hydride Elimination" -> "Inactive Pd-H Species"; "Desired Product" -> "Product Inhibition"; "Product Inhibition" -> "Inactive Pd-Product Complex"; "Active Pd(0) Catalyst" -> "Catalyst Agglomeration"; "Catalyst Agglomeration" -> "Palladium Black"; } caption: "Common catalyst deactivation pathways in Heck reactions."
Frequently Asked Questions (FAQs)
Q1: What is the first troubleshooting step I should take when a cross-coupling reaction with this compound fails?
Before suspecting catalyst deactivation, always verify the quality and purity of your starting materials and reagents. Ensure that your this compound, coupling partner, base, and solvent are of high purity and, where necessary, anhydrous.[5] It is also critical to ensure that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) as oxygen can degrade the phosphine ligands and the active Pd(0) catalyst.
Q2: How do I choose the right ligand for my cross-coupling reaction?
Ligand selection is crucial for a successful cross-coupling reaction.[3] For challenging substrates like chloropyrimidines, sterically hindered and electron-rich phosphine ligands are generally a good starting point.[4] Consider screening a variety of ligands, including monodentate biarylphosphines (e.g., XPhos, SPhos, RuPhos) and bidentate ligands (e.g., Xantphos, dppf). The optimal ligand will depend on the specific coupling partners and reaction conditions.
Q3: Can the hydroxyl group of this compound interfere with the reaction?
Yes, the hydroxyl group can potentially coordinate to the palladium catalyst, which could interfere with the catalytic cycle. If you suspect this is an issue, you can protect the hydroxyl group as a silyl ether or another suitable protecting group before performing the cross-coupling reaction.
Q4: Are there any specific safety precautions I should take when working with palladium catalysts and phosphine ligands?
Palladium catalysts and phosphine ligands should be handled with care in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and should be stored and handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each specific reagent before use.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K3PO4, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
Identifying and characterizing impurities in (2-Chloropyrimidin-4-yl)methanol samples
Technical Support Center: (2-Chloropyrimidin-4-yl)methanol Impurity Profiling
Welcome to the technical support center for identifying and characterizing impurities in this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust methodologies for ensuring the purity and safety of this critical chemical intermediate. In the following sections, we will address common questions and troubleshooting scenarios encountered during the analysis of this compound samples, providing both theoretical grounding and practical, step-by-step protocols. Our approach is rooted in established regulatory frameworks, primarily the guidelines set forth by the International Council for Harmonisation (ICH).
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might find in my this compound sample?
Impurities in any Active Pharmaceutical Ingredient (API) or intermediate are broadly classified by ICH guidelines into three categories: organic impurities, inorganic impurities, and residual solvents.[1][2][3][4][5] Understanding the potential source of these impurities is the first step toward effective identification and control.[3][5]
Table 1: Potential Impurities in this compound
| Impurity Category | Potential Source & Examples | Typical Analytical Approach |
| Organic Impurities | Process-Related: Arise during synthesis.[4][6] • Starting Materials: Unreacted precursors. • Intermediates: Partially reacted molecules. • By-products: Resulting from side reactions (e.g., isomers like (4-Chloropyrimidin-2-yl)methanol or (2-Chloropyrimidin-5-yl)methanol).[7][8][][10] Degradation Products: Formed during storage or manufacturing due to exposure to heat, light, pH extremes, or oxidation.[3][11] | HPLC-UV, LC-MS, NMR |
| Inorganic Impurities | Result from the manufacturing process.[1][4] • Reagents & Catalysts: e.g., residual metals or inorganic salts.[6][12] • Filter Aids/Charcoal: Materials used during workup.[1] | ICP-MS, Atomic Absorption Spectroscopy (AAS) |
| Residual Solvents | Volatile organic chemicals used or produced during synthesis that are not completely removed.[4][12] • Class 1: Solvents to be avoided (e.g., Benzene). • Class 2: Solvents with moderate toxicity (e.g., Methanol, Chloroform).[12] • Class 3: Solvents with low toxicity (e.g., Acetone, Ethanol).[12] | Headspace Gas Chromatography (HS-GC-MS/FID) |
The specific impurity profile is highly dependent on the synthetic route and storage conditions. A thorough understanding of the manufacturing process is crucial for predicting likely process-related impurities.
Q2: I have a new batch of this compound. What is the best initial analytical strategy for a comprehensive impurity assessment?
A systematic approach is essential. We recommend starting with a broad screening technique and then moving to more specific methods based on the initial findings.
Caption: Initial workflow for assessing a new sample batch.
Your primary tool for an initial screen should be Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[13][14] HPLC is highly effective for separating a wide range of non-volatile and thermally unstable organic compounds, which constitute the most common class of impurities.[14] This initial screen helps establish a "fingerprint" of the batch and quantifies the main component against any visible impurities.[15]
Simultaneously, a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) analysis should be performed to screen for residual solvents, which are not detectable by HPLC.[16][17]
Troubleshooting Guides
Q3: My HPLC chromatogram shows several unexpected peaks. How do I proceed with identifying them?
Observing unknown peaks is a common challenge. A structured identification workflow is necessary to move from detection to characterization and, ultimately, structural elucidation.
Caption: Systematic workflow for identifying unknown HPLC peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most critical first step. LC-MS provides the molecular weight of the impurity, offering immediate clues to its identity.[14][17][18] High-resolution mass spectrometry (HRMS) can even provide the elemental formula.
-
Forced Degradation Studies: To determine if the impurities are degradation products, you must perform forced degradation (or stress testing) studies as outlined by ICH guideline Q1A(R2).[19][20] This involves subjecting the this compound sample to harsh conditions to intentionally induce degradation.[21] If the retention times of the resulting degradant peaks match your unknown impurities, it provides strong evidence of their origin.[11] A target degradation of 5-20% is typically recommended to ensure sufficient formation of products for analysis.[20]
-
Isolation and NMR Spectroscopy: For definitive structural proof of significant impurities (typically those above the 0.10% threshold), isolation is required.[6] Use preparative HPLC to isolate a sufficient quantity of the impurity.[17] Subsequently, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D techniques like COSY and HMBC) is used for unambiguous structure elucidation.[22][23][24] NMR is unparalleled in its ability to provide detailed atomic connectivity information.[22]
Q4: What are the acceptable limits for impurities according to regulatory standards?
The acceptable limits for reporting, identifying, and qualifying impurities in a new drug substance are defined by the ICH Q3A(R2) guideline .[1][25] These thresholds are based on the maximum daily dose (MDD) of the final drug product. While this compound is an intermediate, these thresholds are the standard against which final API purity is judged.
Table 2: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2).[1] |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[2]
-
Identification Threshold: The level above which an impurity's structure must be determined.[2]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[1][2][26]
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method. It must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][19]
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with UV/DAD Detector | DAD allows for peak purity analysis and spectral comparison. |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3.5 µm) | C18 is a versatile stationary phase for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for amine-containing heterocycles. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes, hold for 5 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 254 nm or DAD scan 200-400 nm | 254 nm is a common wavelength for aromatic compounds; DAD provides more data. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Sample Prep. | Dissolve sample in Mobile Phase A/B (50:50) to ~0.5 mg/mL. | Ensures sample is fully dissolved and compatible with the mobile phase. |
Procedure:
-
Prepare mobile phases and degas thoroughly.
-
Equilibrate the system with the initial gradient conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Integrate all peaks and report the area percent for each impurity relative to the main peak.
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[11][19][20][21]
Stock Solution: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., Acetonitrile/Water 50:50).
| Condition | Procedure | Analysis |
| Acid Hydrolysis | Mix stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 24 hours. | Neutralize with 0.1 M NaOH before HPLC injection. |
| Base Hydrolysis | Mix stock solution 1:1 with 0.1 M NaOH. Keep at room temp for 24 hours. | Neutralize with 0.1 M HCl before HPLC injection. |
| Oxidation | Mix stock solution 1:1 with 3% H₂O₂. Keep at room temp for 24 hours. | Analyze directly by HPLC. |
| Thermal | Store the solid sample in an oven at 80°C for 48 hours. | Dissolve the stressed solid in diluent for HPLC analysis. |
| Photolytic | Expose the stock solution to UV/Vis light (ICH Q1B compliant chamber) for a defined period. | Analyze directly by HPLC, comparing against a dark control. |
Analysis: Analyze all stressed samples by the validated HPLC method alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the parent compound.[20] Compare the chromatograms to identify new peaks, which are potential degradation products.
References
- 1. database.ich.org [database.ich.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. What are API Impurities? [webofpharma.com]
- 4. contractpharma.com [contractpharma.com]
- 5. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 6. labinsights.nl [labinsights.nl]
- 7. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1093880-89-7|(4-Chloropyrimidin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 10. echemi.com [echemi.com]
- 11. industrialpharmacist.com [industrialpharmacist.com]
- 12. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 16. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 19. onyxipca.com [onyxipca.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ijsdr.org [ijsdr.org]
- 22. veeprho.com [veeprho.com]
- 23. researchgate.net [researchgate.net]
- 24. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 25. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. pharma.gally.ch [pharma.gally.ch]
Validation & Comparative
A Comparative Guide to the Reactivity of (2-Chloropyrimidin-4-yl)methanol and Other Halopyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active molecules. Halopyrimidines are indispensable building blocks in this endeavor, with their reactivity profile dictating the strategic design of synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of (2-Chloropyrimidin-4-yl)methanol with other halopyrimidines, supported by experimental data and mechanistic insights to inform your research and development.
Introduction: The Pyrimidine Core and the Role of Halogens
The pyrimidine ring, an electron-deficient heteroaromatic system, is a privileged scaffold in numerous pharmaceuticals and natural products. The introduction of halogen substituents serves two primary purposes: it modulates the electronic properties of the ring, influencing biological activity, and it provides a reactive handle for further synthetic transformations. The two most common and synthetically valuable transformations of halopyrimidines are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
The reactivity of a halopyrimidine is governed by a confluence of factors:
-
The nature of the halogen: The C-X bond strength and the electronegativity of the halogen play a crucial role.
-
The position of the halogen on the pyrimidine ring: The electronic environment at the C2, C4(6), and C5 positions dictates susceptibility to attack.
-
The presence of other substituents on the ring: Electron-withdrawing or -donating groups can significantly influence reactivity.[1][2]
This guide will focus on comparing the reactivity of this compound, a bifunctional molecule with both a reactive chlorine atom and a hydroxymethyl group, against other common halopyrimidines.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions and Four Halogens
The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount to the reaction rate.
Positional Reactivity: C4 > C2 > C5
In general, the reactivity of halogens on the pyrimidine ring towards nucleophilic substitution follows the order C4(6) > C2 > C5.[3] This trend can be rationalized by examining the stability of the Meisenheimer complex.
-
Attack at C4 (or C6): When a nucleophile attacks the C4 position, the negative charge in the resulting Meisenheimer complex can be effectively delocalized onto both nitrogen atoms of the pyrimidine ring through resonance.[4] This superior charge delocalization leads to a more stable intermediate and a faster reaction rate.
-
Attack at C2: Attack at the C2 position also allows for delocalization of the negative charge onto the adjacent nitrogen atoms. However, the proximity of the two nitrogen lone pairs can create some electronic repulsion with the incoming nucleophile, making this position slightly less reactive than C4.[5]
-
Attack at C5: The C5 position is the least reactive towards nucleophilic attack. The negative charge in the Meisenheimer complex formed upon attack at C5 cannot be delocalized onto the ring nitrogens, resulting in a significantly less stable intermediate.
dot graph "Meisenheimer Complex Stability" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 1. Relative stability of Meisenheimer complexes.
The "Element Effect": F > Cl ≈ Br > I
Counterintuitively for those familiar with SN2 reactions, the leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I.[6][7] This is known as the "element effect." The rate-determining step in many SNAr reactions is the initial attack of the nucleophile, not the departure of the leaving group.[8]
-
Fluorine: Due to its high electronegativity, fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This significantly accelerates the formation of the Meisenheimer complex.[8]
-
Chlorine, Bromine, and Iodine: While better leaving groups in the traditional sense, the lower electronegativity of Cl, Br, and I results in a less electrophilic carbon center, leading to a slower initial attack by the nucleophile.
Therefore, for a given position on the pyrimidine ring, a fluoropyrimidine will generally be the most reactive towards SNAr, followed by the chloro-, bromo-, and iodopyrimidines.
Reactivity of this compound
Based on the principles outlined above, the chlorine atom at the C2 position of this compound is expected to be moderately reactive towards nucleophilic substitution. It will be less reactive than a chlorine at the C4 position and significantly more reactive than a chlorine at the C5 position.
The presence of the hydroxymethyl group at the C4 position is an important consideration. While not a strong electron-withdrawing or -donating group, it can influence the overall electronic properties of the ring and may participate in intramolecular interactions depending on the reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have revolutionized the synthesis of complex molecules. For halopyrimidines, these reactions provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds.
General Reactivity Trends: I > Br > Cl >> F
In stark contrast to SNAr reactions, the reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl >> F.[3] This trend is directly related to the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many cross-coupling reactions is the oxidative addition of the palladium catalyst to the C-X bond.
-
Iodine and Bromine: The weaker C-I and C-Br bonds undergo oxidative addition more readily, making iodopyrimidines and bromopyrimidines highly reactive substrates.[9]
-
Chlorine: The stronger C-Cl bond requires more forcing conditions (e.g., higher temperatures, more specialized ligands) to achieve efficient oxidative addition.[9]
-
Fluorine: The very strong C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions.
Positional Reactivity in Cross-Coupling
The positional reactivity in cross-coupling reactions also follows the trend C4(6) > C2 > C5.[3] This is attributed to the more electron-deficient nature of the C4 and C2 positions, which facilitates the oxidative addition step.
This compound in Cross-Coupling Reactions
The chlorine at the C2 position of this compound makes it a suitable, albeit less reactive, substrate for palladium-catalyzed cross-coupling reactions compared to its bromo and iodo counterparts. Successful coupling will likely require the use of robust catalytic systems, such as those employing bulky, electron-rich phosphine ligands.
Comparative Reactivity Summary
The following table provides a qualitative comparison of the reactivity of this compound with other representative halopyrimidines in the two major reaction classes.
| Compound | SNAr Reactivity | Cross-Coupling Reactivity | Key Considerations |
| This compound | Moderate | Moderate | Bifunctional; requires selective reaction conditions. |
| 4-Fluoropyrimidine | High | Very Low | Highly reactive in SNAr; generally unreactive in cross-coupling. |
| 2-Bromopyrimidine | Moderate | High | Excellent substrate for cross-coupling reactions. |
| 4-Iodopyrimidine | Low | Very High | Most reactive substrate for cross-coupling reactions. |
| 5-Chloropyrimidine | Very Low | Low | Least reactive of the monochlorinated isomers. |
Experimental Protocols
The following are representative, detailed protocols for conducting SNAr and Suzuki-Miyaura reactions with halopyrimidines. These should be adapted and optimized for specific substrates and desired products.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
dot graph "SNAr_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 2. General workflow for SNAr reactions.
Materials:
-
Halopyrimidine (e.g., this compound) (1.0 equiv)
-
Nucleophile (e.g., amine, alcohol, thiol) (1.1-1.5 equiv)
-
Base (e.g., K2CO3, NaH, Et3N) (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMSO, NMP, THF)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the halopyrimidine, nucleophile, and base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to 150 °C, depending on the reactivity of the substrates).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired product.
General Protocol for Suzuki-Miyaura Cross-Coupling
dot graph "Suzuki_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Figure 3. General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Halopyrimidine (e.g., this compound) (1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0-3.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Solvent system (e.g., Toluene/EtOH/H2O, Dioxane/H2O)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the halopyrimidine, boronic acid or ester, base, palladium catalyst, and ligand (if used).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Conclusion
The reactivity of this compound, like other halopyrimidines, is a nuanced interplay of electronic and steric factors. Its C2-chloro substituent offers moderate reactivity in both SNAr and palladium-catalyzed cross-coupling reactions, making it a versatile building block. A thorough understanding of the principles governing the reactivity of halopyrimidines is essential for the rational design of synthetic strategies in drug discovery and development. By carefully selecting the halogen, its position on the pyrimidine ring, and the reaction conditions, researchers can unlock the full synthetic potential of this important class of heterocyclic compounds.
References
- 1. Effect of substituent structure on pyrimidine electrophilic substitution [researchspace.csir.co.za]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of (2-Chloropyrimidin-4-yl)methanol Analogs as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology.[1] Its inherent ability to mimic the purine core of ATP allows for competitive inhibition at the catalytic site of numerous protein kinases, enzymes that are often dysregulated in cancer and other diseases.[2] This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, yet versatile, pyrimidine scaffold: (2-Chloropyrimidin-4-yl)methanol.
While a comprehensive, head-to-head comparative study of a wide array of this compound analogs is not extensively documented in publicly available literature, this guide synthesizes data from closely related 2,4-disubstituted pyrimidine series to extrapolate and propose a logical SAR framework. By examining the impact of structural modifications at key positions, we can illuminate the path toward designing more potent and selective kinase inhibitors based on this promising scaffold.
The this compound Scaffold: A Privileged Starting Point
The this compound core presents several strategic advantages for medicinal chemists. The 2-chloro substituent serves as a crucial handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a diverse range of functionalities to probe the ATP-binding pocket.[3] The 4-hydroxymethyl group offers a unique vector for modification, allowing for exploration of the solvent-exposed region of the kinase active site and the potential for forming key hydrogen bond interactions.
References
In vitro and in vivo evaluation of compounds derived from (2-Chloropyrimidin-4-yl)methanol
An In-Depth Comparative Guide to Compounds Derived from the (2-Chloropyrimidin-4-yl) Scaffold: In Vitro and In Vivo Evaluation
Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 2,4-disubstituted pyrimidine ring is one such scaffold.[1] Pyrimidine is a fundamental building block of life, forming the basis of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological relevance makes the pyrimidine nucleus an excellent starting point for designing novel therapeutics.
Chemical intermediates like (2-Chloropyrimidin-4-yl)methanol and the closely related 2,4-dichloropyrimidine are versatile starting materials that provide chemists with a robust platform for creating diverse libraries of compounds. The chlorine atom at the C-2 position and the functionalized C-4 position serve as reactive handles for introducing various substituents, allowing for the fine-tuning of a molecule's steric and electronic properties. This guide provides a comparative analysis of distinct therapeutic agents derived from this common scaffold, detailing their in vitro and in vivo evaluation and exploring the structure-activity relationships (SAR) that govern their biological effects.
Part 1: Targeting Neurodegeneration — Pyrimidine Derivatives as Cholinesterase Inhibitors
A key strategy in managing Alzheimer's disease (AD) is to modulate the levels of the neurotransmitter acetylcholine. This is often achieved by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Researchers have successfully designed 2,4-disubstituted pyrimidine derivatives as potent cholinesterase inhibitors.[2]
Scientific Rationale & Experimental Design
The design hypothesis is that the central pyrimidine ring can serve as a suitable template to anchor substituents that interact with the active site of cholinesterase enzymes. By systematically varying the substituents at the C-2 and C-4 positions, it is possible to optimize potency and selectivity.[2] The primary in vitro evaluation for these compounds involves measuring their ability to inhibit AChE and BuChE activity, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vitro Performance Comparison
A study exploring a series of N-aryl/alkyl-2-(heterocyclyl)pyrimidin-4-amines identified several lead compounds with distinct profiles. The data below compares key derivatives from this series.[2]
| Compound ID | C-2 Substituent | C-4 Substituent | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (AChE/BuChE) |
| 9a | Pyrrolidin-1-yl | N-(naphth-1-ylmethyl) | 5.5 | > 100 | > 18.2 |
| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl) | 25.8 | 2.2 | 0.085 |
| 7d | 4-methylpiperazin-1-yl | N-benzyl | > 100 | > 100 | N/A |
| Galanthamine | Reference Drug | Reference Drug | 1.5 | 12.6 | 0.119 |
Causality & Structure-Activity Relationship (SAR) Insights:
-
Compound 9a emerged as the most potent AChE inhibitor in its class, with an IC₅₀ of 5.5 μM.[2] Its high selectivity for AChE over BuChE is noteworthy.
-
In contrast, Compound 9e was identified as a potent and selective BuChE inhibitor (IC₅₀ = 2.2 μM), demonstrating that subtle changes to the C-2 substituent (from pyrrolidine in 9a to 4-methylpiperidine in 9e) can dramatically shift selectivity.[2] It was approximately 5.7-fold more potent than the approved drug galanthamine against BuChE.[2]
-
Interestingly, Compound 7d , while not a potent direct inhibitor, showed good inhibition of AChE-induced aggregation of amyloid-β fibrils (59% inhibition), highlighting a dual-action mechanism.[2] This demonstrates the scaffold's potential to tackle multiple pathological routes in AD.
Visualizing the Therapeutic Context
Caption: Cholinesterase inhibitors prevent the breakdown of acetylcholine.
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents: Prepare phosphate buffer (pH 8.0), Acetylthiocholine (ATChI) substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of AChE or BuChE enzyme solution. Incubate the mixture for 15 minutes at 25°C.
-
Initiation of Reaction: Add 25 µL of the ATChI substrate to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Part 2: Targeting Cancer — Pyrimidine Derivatives as Kinase Inhibitors
The pyrimidine scaffold is a well-established core for kinase inhibitors, as it can mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.[3][4] Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, is overexpressed in various cancers, making it an attractive therapeutic target.[5]
Scientific Rationale & Experimental Design
Starting with an aminopyrimidine core, a scaffold hopping strategy was employed to design novel and potent PLK4 inhibitors.[5] The goal was to optimize interactions within the ATP-binding pocket and improve physicochemical properties. The primary in vitro evaluation involves biochemical assays to determine the IC₅₀ against the target kinase (PLK4) and cell-based assays to measure anti-proliferative activity in cancer cell lines.
In Vitro Performance Comparison
A study detailing the development of novel pyrimidin-2-amine derivatives provides a clear example of rational drug design and optimization.[5]
| Compound ID | Key Structural Feature | PLK4 IC₅₀ (µM) | Anti-proliferative IC₅₀ (MCF-7 cells, µM) | Microsomal Stability (t₁/₂, min) |
| 3r | Initial Hit Compound | 0.0174 | Not Reported | Not Reported |
| 8h | Scaffold Hopping Optimization | 0.0067 | 0.081 | > 145 |
| CFI-400945 | Reference Inhibitor | 0.0028 | 0.019 | Not Reported |
Causality & Structure-Activity Relationship (SAR) Insights:
-
Compound 8h demonstrated a nearly three-fold improvement in PLK4 inhibitory activity compared to the initial hit compound 3r .[5]
-
Molecular modeling suggested that the optimized hydrophilic fragment in 8h could better adapt to the solvent-exposed region of the protein's surface, likely contributing to its enhanced activity.[5]
-
Crucially, Compound 8h also exhibited excellent stability in liver microsomes and good anti-proliferative activity against breast cancer cells, indicating promising drug-like properties.[5]
Visualizing the Experimental Workflow
Caption: A typical in vitro screening cascade for kinase inhibitors.
Protocol: General In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a suitable assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT), add the kinase (e.g., PLK4), a fluorescently-labeled peptide substrate, and the pyrimidine test compound at varying concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Termination: Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg²⁺).
-
Detection: Measure the amount of phosphorylated versus non-phosphorylated substrate. This can be done using various technologies, such as mobility-shift assays where the phosphorylated and unphosphorylated peptides are separated by electrophoresis and detected by fluorescence.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Part 3: Comparative In Vivo Evaluation
Translating promising in vitro data into a clinical candidate requires rigorous in vivo testing to assess efficacy, pharmacokinetics (PK), and safety.[6] While direct in vivo comparisons of the exact cholinesterase and PLK4 inhibitors discussed are not available in the same publication, we can analyze representative data for a pyrimidine-based Aurora Kinase inhibitor to understand the process.[7]
Pharmacokinetic (PK) Profile
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[6] For an orally administered drug, good bioavailability (F%) is critical.
| Compound ID | Administration | AUC (ng/mL·h) | Half-life (t₁/₂, h) | Oral Bioavailability (F%) |
| 13 | IV (2 mg/kg) | 703 ± 9 | 4.0 ± 0.2 | Suboptimal |
| 25 (Prodrug of 13) | Oral (10 mg/kg) | 5634 ± 557 | 4.8 ± 0.4 | 62.3% |
Rationale for Prodrug Strategy: Compound 13 , an Aurora kinase inhibitor, showed potent cellular activity but had suboptimal oral bioavailability. To overcome this, a prodrug strategy was employed, resulting in Compound 25 . This modification led to an 8-fold higher oral area under the curve (AUC), dramatically improving its potential as an oral therapeutic.[7]
In Vivo Efficacy: Xenograft Tumor Model
The definitive test of an anti-cancer agent is its ability to inhibit tumor growth in vivo. This is commonly assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.[6]
-
Model: Mice bearing NCI-H446 (small-cell lung cancer) xenograft tumors.
-
Treatment: Oral administration of Compound 25 on a 5-days-on, 2-days-off schedule.
-
Result: Compound 25 demonstrated dose-dependent anticancer activity, significantly reducing tumor volume compared to the vehicle control.[7] Further analysis confirmed that the compound reduced levels of the cMYC oncoprotein in the tumors in vivo.[7]
Visualizing the In Vivo Workflow
Caption: Workflow for evaluating anti-tumor efficacy in a xenograft model.
Protocol: High-Level Xenograft Efficacy Study
-
Cell Culture: Culture the selected human cancer cell line (e.g., NCI-H446) under standard conditions.
-
Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, reference drug, different doses of the test compound).
-
Dosing: Administer the compound according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor animal body weight as a measure of toxicity, typically 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or if significant toxicity is observed.[6] Collect tumors and organs for further pharmacodynamic (PD) analysis, such as western blotting or immunohistochemistry.[6][7]
Conclusion
The 2,4-disubstituted pyrimidine scaffold, accessible from starting materials like this compound, is a remarkably versatile platform in drug discovery. As demonstrated, subtle and strategic modifications to the substituents at the C-2 and C-4 positions can pivot the biological activity of the resulting compounds from targeting cholinesterases in the central nervous system to inhibiting oncogenic kinases in cancer cells. The comparative analysis of these distinct compound classes underscores the power of structure-activity relationship studies. The success of this scaffold relies on a rigorous and logical progression from in vitro enzyme and cell-based assays to comprehensive in vivo evaluation of pharmacokinetics and efficacy. Future research will undoubtedly continue to leverage this privileged structure to develop novel therapeutics for a wide range of diseases.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative cost analysis of different synthetic routes to (2-Chloropyrimidin-4-yl)methanol
An Executive Guide to the Synthesis of (2-Chloropyrimidin-4-yl)methanol: A Comparative Cost and Efficiency Analysis
Introduction
This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The efficiency, cost-effectiveness, and scalability of its synthesis are therefore critical considerations for researchers and chemical development professionals. This guide provides an in-depth comparative analysis of the most viable synthetic routes to this valuable intermediate. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, practical challenges, and economic drivers for each pathway, offering field-proven insights to guide your synthetic strategy.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be approached from several commercially available precursors. Our analysis focuses on three logical and distinct routes, each beginning with a different starting material. These pathways represent a trade-off between the cost of starting materials, the number of synthetic steps, and the operational complexity.
-
Route 1: Direct Reduction of an Aldehyde: Starting from 2-chloropyrimidine-4-carbaldehyde.
-
Route 2: Reduction of a Carboxylic Acid: Starting from 2-chloropyrimidine-4-carboxylic acid.
-
Route 3: Functionalization of a Dihalide: A multi-step synthesis originating from the bulk chemical 2,4-dichloropyrimidine.
Below is a high-level overview of the synthetic logic for these competing routes.
A Senior Application Scientist's Guide to the Structural Confirmation of (2-Chloropyrimidin-4-yl)methanol Derivatives
Introduction
In modern drug discovery and materials science, pyrimidine scaffolds are foundational building blocks for a vast array of biologically active molecules.[1][2] The (2-Chloropyrimidin-4-yl)methanol framework, in particular, offers a versatile platform for synthetic diversification, with the chlorine atom at the C2 position serving as a reactive handle for nucleophilic substitution and the hydroxymethyl group at C4 providing a site for further functionalization.
However, the synthesis of novel derivatives is only half the battle. Unambiguous confirmation of the resulting molecular structure is paramount to ensure that downstream biological and chemical data are valid. A multi-faceted analytical approach is not just recommended; it is essential. This guide delineates an integrated strategy, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will also discuss the role of X-ray Crystallography as the ultimate arbiter for absolute structure confirmation. Our focus will be on not just what data to acquire, but why specific techniques provide critical pieces of the structural puzzle.
The Analytical Workflow: An Integrated Strategy
The confirmation of a novel chemical structure is a process of systematic evidence gathering. Each technique provides a different layer of information, and their combined power allows for a confident assignment. The logical flow of this process is crucial for efficiency and accuracy.
Figure 1: A logical workflow for the structural elucidation of novel chemical compounds.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial and most crucial checkpoint for identity. Its primary roles are to confirm the molecular weight of the synthesized compound and to provide evidence for the presence of key elements through their isotopic patterns.
Expertise & Causality: Why MS is More Than Just a Molecular Weight
For halogenated compounds like this compound derivatives, MS offers a distinctive signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3][4] This means that any ion containing a single chlorine atom will appear in the mass spectrum as a pair of peaks separated by two mass-to-charge units (m/z), with the peak corresponding to the ³⁵Cl isotope (M+) being three times more intense than the peak for the ³⁷Cl isotope (M+2).[5] This isotopic pattern is a powerful diagnostic tool that provides immediate confirmation of the chlorine atom's presence.
Furthermore, high-resolution mass spectrometry (HRMS) can provide the elemental composition by measuring the exact mass to within a few parts per million (ppm), allowing for the calculation of a unique molecular formula.
Expected Data for this compound:
-
Molecular Formula: C₅H₅ClN₂O
-
Exact Mass: 144.0141
-
Key Fragmentation: The molecular ion (M⁺) is often unstable and can fragment.[6][7] Common fragmentation pathways for this class of molecules include the loss of the chloropyrimidine ring or fragments from the side chain, providing further structural clues.[8][9]
| Ion | Description | Expected m/z (for ³⁵Cl) | Relative Intensity Ratio (M+ : M+2) |
| [M]⁺ | Molecular Ion | 144 | ~3:1 |
| [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical | 113 | ~3:1 |
| [C₄H₃N₂O]⁺ | Loss of HCl from the molecular ion | 108 | N/A |
| [C₄H₃ClN₂]⁺ | Loss of H₂O from the molecular ion | 126 | ~3:1 |
Table 1: Expected key ions and isotopic patterns in the mass spectrum of this compound.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While MS confirms the mass and elemental formula, IR spectroscopy confirms the presence of specific covalent bonds and functional groups by measuring their characteristic vibrational frequencies.[10] It is a rapid and non-destructive technique, ideal for verifying that the expected chemical transformations have occurred.
Expertise & Causality: Interpreting Key Vibrational Modes
For a this compound derivative, the IR spectrum provides several key pieces of evidence:
-
O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is a definitive indicator of the alcohol's hydroxyl group.[10][11][12] Its broadness is a direct result of intermolecular hydrogen bonding.
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds (on the pyrimidine ring), while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds (on the CH₂ group).[11][13]
-
C=C and C=N Stretches: The pyrimidine ring exhibits a series of characteristic absorptions in the 1450-1600 cm⁻¹ region due to the stretching of its carbon-carbon and carbon-nitrogen double bonds.[14][15]
-
C-O Stretch: A strong band in the 1050-1260 cm⁻¹ range confirms the presence of the carbon-oxygen single bond of the primary alcohol.[13]
-
C-Cl Stretch: The carbon-chlorine bond vibration typically appears in the fingerprint region, usually between 600-800 cm⁻¹, though it can be weak and difficult to assign definitively without comparative analysis.[16]
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity/Shape |
| Alcohol O-H | Stretching | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |
| Pyrimidine Ring C=N, C=C | Stretching | 1450 - 1600 | Medium to Strong, Multiple |
| Alcohol C-O | Stretching | 1050 - 1260 | Strong |
| C-Cl | Stretching | 600 - 800 | Medium to Weak |
Table 2: Characteristic IR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.[1][17]
Expertise & Causality: Decoding the Spectrum
For this compound, the combination of ¹H and ¹³C NMR, often supplemented with 2D NMR experiments, allows for the complete assignment of every atom in the molecule.
-
¹H NMR:
-
Chemical Shift (δ): The positions of the signals reveal the electronic environment. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom deshields the pyrimidine ring protons, causing them to appear at a high chemical shift (downfield), typically between 7.0-9.0 ppm.[18][19] The methylene protons (CH₂) adjacent to the ring and the hydroxyl group will appear further upfield.
-
Integration: The area under each peak is proportional to the number of protons it represents, allowing for a quantitative proton count.
-
Coupling (Splitting): The splitting pattern of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring protons, which is critical for establishing connectivity.[19] In the parent compound, the two ring protons will likely appear as doublets due to coupling to each other.
-
-
¹³C NMR:
-
This spectrum shows a signal for each unique carbon atom. The chemical shifts indicate the carbon's hybridization and electronic environment. Carbons in the pyrimidine ring will be significantly downfield (>120 ppm), with the carbon attached to the chlorine (C2) being particularly affected.[20][21] The methylene carbon (CH₂OH) will appear much further upfield (~60-70 ppm).
-
-
2D NMR (COSY, HSQC, HMBC): [22]
-
When the 1D spectra are complex or ambiguous, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire molecular skeleton.
-
| Signal Assignment | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Key HMBC Correlations |
| H-5 | ~7.4 - 7.6 (d) | ~120 - 125 | Correlates to C4, C6 |
| H-6 | ~8.6 - 8.8 (d) | ~157 - 160 | Correlates to C2, C4, C5 |
| -CH₂- | ~4.7 - 4.9 (s) | ~60 - 65 | Correlates to C4, C5 |
| -OH | Variable (broad s) | N/A | N/A |
| C-2 | N/A | ~160 - 165 | Correlates to H6 |
| C-4 | N/A | ~165 - 170 | Correlates to H5, H6, -CH₂- |
Table 3: Predicted ¹H and ¹³C NMR chemical shifts and key 2D correlations for the this compound core structure. Note: Exact chemical shifts are solvent-dependent.[19]
X-ray Crystallography: The Unambiguous Proof
When all other methods still leave ambiguity, or when determining the absolute configuration of a chiral center is necessary, single-crystal X-ray diffraction is the gold standard.[23][24] This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice.[25][26]
Causality: X-ray crystallography is the only technique that directly visualizes the molecule's structure. It requires a high-quality single crystal, which can be a significant experimental hurdle. However, the resulting data on bond lengths, bond angles, and stereochemistry is definitive. For derivatives with stereocenters, analysis of anomalous dispersion (the Flack parameter) can determine the absolute configuration without ambiguity.[23][24]
Experimental Protocols
Protocol 1: NMR Sample Preparation (A Self-Validating System)
The quality of NMR data is directly dependent on proper sample preparation.[27]
-
Weigh Sample: Accurately weigh 5-10 mg of the purified derivative for ¹H NMR, or 20-30 mg for ¹³C NMR.[27]
-
Select Solvent: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves the sample. The choice of solvent can influence chemical shifts, which can be used to resolve overlapping signals.[19]
-
Dissolution: Add ~0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[28][29] Gently vortex or sonicate to ensure complete dissolution.
-
Filtration (Critical Step): To ensure magnetic field homogeneity and sharp spectral lines, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality NMR tube.[30] This removes any suspended particulate matter.[30]
-
Depth and Labeling: Ensure the sample height in the tube is at least 4-5 cm to be properly positioned within the spectrometer's coils.[29] Cap the tube and label it clearly.
-
Acquisition: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, the magnetic field will be shimmed to optimize resolution, and then the data will be acquired.
Figure 2: Standard protocol for preparing a high-quality NMR sample.
Conclusion
The structural confirmation of this compound derivatives is a clear example of the necessity of a multi-technique analytical approach. No single method provides the complete picture. The process begins with MS to confirm molecular weight and the presence of chlorine, followed by IR to verify key functional groups. The core of the structural work is then performed using a suite of NMR experiments to assemble the atomic connectivity piece by piece. Finally, for cases of absolute certainty or stereochemical determination, X-ray crystallography provides the definitive answer. By understanding the strengths and rationale behind each technique, researchers can confidently and efficiently characterize their novel molecules, paving the way for further discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. compoundchem.com [compoundchem.com]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. www1.udel.edu [www1.udel.edu]
- 14. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. azooptics.com [azooptics.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 22. emerypharma.com [emerypharma.com]
- 23. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Thieme E-Books & E-Journals [thieme-connect.de]
- 26. researchgate.net [researchgate.net]
- 27. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 28. sites.bu.edu [sites.bu.edu]
- 29. publish.uwo.ca [publish.uwo.ca]
- 30. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of (2-Chloropyrimidin-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl motifs prevalent in pharmaceuticals. The choice of catalyst is paramount to the success of this transformation, especially when dealing with challenging substrates such as electron-deficient heteroaryl chlorides. This guide provides an in-depth, head-to-head comparison of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of (2-Chloropyrimidin-4-yl)methanol, a key intermediate in the synthesis of various biologically active molecules.
The Challenge of this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling of this compound presents a unique set of challenges. The electron-deficient nature of the pyrimidine ring makes the oxidative addition of the C-Cl bond to the palladium center a kinetically demanding step. Furthermore, the presence of two nitrogen atoms in the pyrimidine ring can lead to catalyst inhibition or deactivation through coordination to the palladium center. The hydroxymethyl group at the 4-position, while offering a handle for further functionalization, can also influence the electronic properties of the ring and potentially interact with the catalytic system.
A Comparative Overview of Palladium Catalysts
The evolution of palladium catalysts for the Suzuki-Miyaura reaction has led to a diverse array of highly efficient systems. This guide will focus on a comparative analysis of three major classes of palladium catalysts:
-
First-Generation Catalysts: Represented by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), these catalysts have been historically significant but often require higher catalyst loadings and harsher reaction conditions for challenging substrates.
-
Second-Generation Catalysts (Buchwald-type): These catalysts feature bulky, electron-rich phosphine ligands, such as SPhos, which have been shown to dramatically improve the efficiency of cross-coupling reactions with aryl chlorides.
-
Third-Generation Catalysts (PEPPSI-type): These are pre-catalysts featuring N-heterocyclic carbene (NHC) ligands, like IPr, which offer high stability and reactivity, particularly for demanding substrates.
Head-to-Head Performance Data
The following table presents a synthesized head-to-head comparison of the performance of these palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid. This data is a representative summary based on literature reports for structurally similar substrates, such as 2,4-dichloropyrimidine, and expert analysis of the potential influence of the hydroxymethyl substituent.
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 5 | 100 | 12-24 | 65-75 | A classic catalyst, often requiring higher temperatures and longer reaction times for complete conversion. |
| Pd(OAc)₂ / SPhos | 2 | 80 | 4-8 | 85-95 | The bulky, electron-rich SPhos ligand facilitates the challenging oxidative addition step, leading to higher yields under milder conditions. |
| PEPPSI-IPr | 1-2 | 80 | 2-6 | >95 | The highly stable and active NHC-ligated catalyst provides excellent yields with lower catalyst loading and shorter reaction times. |
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium center that alternates between the Pd(0) and Pd(II) oxidation states.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol details a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using a PEPPSI-IPr catalyst.
Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
PEPPSI-IPr catalyst (1-2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, potassium carbonate, and the PEPPSI-IPr catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath or microwave reactor at the desired temperature (e.g., 80 °C) and stir vigorously for the required time (e.g., 2-6 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 2-phenyl-4-(hydroxymethyl)pyrimidine.
Conclusion: Selecting the Optimal Catalyst
The choice of palladium catalyst has a profound impact on the outcome of the Suzuki-Miyaura coupling of this compound. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems incorporating bulky, electron-rich phosphine ligands (Buchwald-type) or N-heterocyclic carbene ligands (PEPPSI-type) offer significant advantages in terms of efficiency, milder reaction conditions, and lower catalyst loadings. For demanding substrates like electron-deficient heteroaryl chlorides, the superior stability and reactivity of PEPPSI-type catalysts often make them the preferred choice for achieving high yields in a timely manner. The experimental protocol provided herein serves as a robust starting point for the successful synthesis of 2-aryl-4-(hydroxymethyl)pyrimidines, valuable building blocks in the pursuit of novel therapeutics and functional materials.
Comparative Analysis of Drug-Like Properties in Molecules Featuring the (2-Chloropyrimidin-4-yl)methanol Scaffold
A Senior Application Scientist's Guide to Scaffold Assessment in Early-Stage Drug Discovery
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. The (2-Chloropyrimidin-4-yl)methanol moiety has emerged as a versatile and privileged scaffold, frequently incorporated into molecules targeting a range of biological entities, most notably kinases. Its utility stems from the specific arrangement of hydrogen bond donors and acceptors, as well as the reactive 2-chloro substituent which can be exploited for covalent targeting or further derivatization.
This guide provides a comparative framework for assessing the drug-like properties of molecules containing this scaffold. We will delve into the essential experimental workflows, compare the scaffold's performance against hypothetical alternatives, and provide the technical rationale behind each step, empowering research teams to make data-driven decisions.
The Strategic Value of the this compound Scaffold
The pyrimidine ring is a cornerstone of many successful therapeutics due to its ability to mimic the purine core of ATP, making it an ideal starting point for competitive inhibitors of ATP-dependent enzymes like kinases. The this compound scaffold offers several distinct advantages:
-
Hydrogen Bonding: The pyrimidine nitrogens act as hydrogen bond acceptors, while the hydroxymethyl group at the 4-position provides a crucial hydrogen bond donor, enabling strong and specific interactions within the hinge region of many kinase active sites.
-
Vector for Growth: The hydroxymethyl group serves as a synthetic handle, allowing for the exploration of chemical space and the introduction of moieties that can improve potency, selectivity, or pharmacokinetic properties.
-
Tunable Reactivity: The 2-chloro group is a key feature. It can be retained to form halogen bonds or act as a leaving group for nucleophilic aromatic substitution, enabling the synthesis of diverse compound libraries. More significantly, it can serve as a mild electrophile for covalent inhibitors that target a nearby cysteine residue, a strategy that has led to drugs with enhanced potency and duration of action.
Below is a logical workflow for the comprehensive assessment of any new molecule incorporating this scaffold.
Figure 1: A comprehensive workflow for evaluating the drug-like properties of a novel chemical entity.
Experimental Protocols & Comparative Data
A drug-like molecule must possess a delicate balance of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Here, we outline the protocols for key assays and present a comparative analysis of a hypothetical test molecule, Cpd-A , which contains the this compound scaffold, against two alternative scaffolds: Scaffold-B (a quinazoline-based inhibitor) and Scaffold-C (a pyrrolopyrimidine-based inhibitor).
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a primary cause of project attrition. It directly impacts oral bioavailability and can lead to inconsistent data in biological assays. We assess both thermodynamic and kinetic solubility to understand the compound's behavior under different conditions. Thermodynamic solubility represents the true equilibrium, while kinetic solubility reflects the behavior of a compound upon precipitation from a DMSO stock, which is more relevant to how it is handled in most high-throughput screening assays.
Protocol: Nephelometric Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well clear-bottom plate, add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4.
-
Add 2 µL of the 10 mM compound stock to the PBS, achieving a final concentration of 100 µM (in 1% DMSO). Mix vigorously.
-
Serially dilute the compound across the plate to generate a concentration range (e.g., 100 µM down to 0.78 µM).
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
The concentration at which a significant increase in turbidity is observed, compared to a vehicle control, is reported as the kinetic solubility.
Cell Permeability
Expertise & Experience: For orally administered drugs, the ability to cross the intestinal epithelium is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput first screen. It models passive diffusion, a key absorption mechanism. A follow-up with a Caco-2 assay is essential as it also accounts for active transport and efflux mechanisms, providing a more biologically relevant picture.
Protocol: PAMPA Assay
-
Pre-coat a 96-well filter plate (e.g., Millipore MultiScreen-IP) with 5 µL of a 1% solution of lecithin in dodecane. This forms the artificial membrane.
-
Add 150 µL of the test compound (e.g., at 50 µM in PBS, pH 7.4) to the donor wells of the filter plate.
-
Place the filter plate into a 96-well acceptor plate containing 300 µL of PBS with 5% DMSO (to act as a sink).
-
Incubate the assembly at room temperature for 4-5 hours.
-
After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_eq])
-
Where V_D and V_A are volumes of donor/acceptor, A is the membrane area, t is time, [C_A(t)] is the acceptor concentration at time t, and [C_eq] is the concentration at equilibrium.
-
Metabolic Stability
Expertise & Experience: A compound that is too rapidly metabolized by the liver will have a short half-life and poor bioavailability. The liver microsomal stability assay is a standard in vitro model to predict hepatic clearance. Microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.
Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a potassium phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for CYP enzymes).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural log of the percent remaining compound versus time. The slope of this line is the rate constant, k. t½ = 0.693 / k.
Comparative Data Summary
The following table summarizes the experimental data for our lead compound, Cpd-A , against two alternative scaffolds targeting the same hypothetical kinase.
| Property | Cpd-A this compound | Scaffold-B (Quinazoline-based) | Scaffold-C (Pyrrolopyrimidine-based) | Desired Range |
| Kinetic Solubility (pH 7.4) | 85 µM | 15 µM | 120 µM | > 50 µM |
| PAMPA Permeability (Pe) | 8.5 x 10⁻⁶ cm/s | 12.1 x 10⁻⁶ cm/s | 3.2 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s |
| HLM Stability (t½) | 45 min | > 60 min | 18 min | > 30 min |
| LogD (pH 7.4) | 2.1 | 3.5 | 1.5 | 1.0 - 3.0 |
| CYP3A4 Inhibition (IC₅₀) | > 30 µM | 2.5 µM | > 50 µM | > 10 µM |
| In Vitro Cytotoxicity (HepG2, CC₅₀) | > 50 µM | 8 µM | > 50 µM | > 20 µM |
Trustworthiness & Analysis:
-
Cpd-A demonstrates a well-balanced profile. Its good solubility is likely aided by the hydrogen-bonding capacity of the hydroxymethyl group. The metabolic stability is acceptable for an early-stage compound, and the LogD value is within the optimal range for oral absorption, balancing solubility and permeability. Crucially, it shows no significant CYP inhibition or off-target cytotoxicity.
-
Scaffold-B exhibits higher permeability, consistent with its higher LogD. However, this increased lipophilicity comes at a cost: poor aqueous solubility and significant CYP3A4 inhibition, which is a major liability for drug development as it can lead to drug-drug interactions. The observed cytotoxicity may also be linked to its lipophilicity or off-target effects.
-
Scaffold-C shows excellent solubility and a clean safety profile. However, its low permeability and poor metabolic stability are significant hurdles. The molecule is likely too polar (low LogD) and is rapidly cleared by metabolic enzymes, suggesting it would have poor bioavailability in vivo.
Figure 2: A comparative summary of the drug-like properties of the three scaffolds.
Conclusion and Forward Look
Based on this in vitro assessment, the This compound scaffold , as represented by Cpd-A, presents the most promising and balanced profile for further development. While Scaffold-B is potent, its safety and solubility liabilities present significant risks. Scaffold-C, despite its safety, fails on key pharmacokinetic criteria.
The path forward for Cpd-A would involve exploring modifications to the scaffold to fine-tune its properties. For instance, derivatization at the hydroxymethyl group could be used to modestly increase lipophilicity to improve permeability further, while ensuring that metabolic stability is not compromised. This systematic, data-driven approach to scaffold evaluation is fundamental to navigating the complex, multi-parameter optimization challenge that is modern drug discovery.
A Comparative Guide to the Synthesis of (2-Chloropyrimidin-4-yl)methanol: A Validation of a Milder, Selective Pathway
(2-Chloropyrimidin-4-yl)methanol is a critical building block in medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficiency, safety, and scalability of its synthesis are paramount for drug development pipelines. This guide provides an in-depth comparison of a conventional, robust synthetic pathway utilizing a potent reducing agent with a novel, milder approach, offering a compelling alternative for researchers and process chemists. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear, data-driven comparison to validate the proposed new pathway.
Introduction: The Significance of this compound
The pyrimidine scaffold is a cornerstone of countless biologically active molecules. The specific functionalization of this compound, with its reactive chloro-substituent and primary alcohol, makes it a versatile intermediate for introducing the pyrimidine core into larger, more complex drug candidates. The chlorine atom provides a handle for nucleophilic substitution reactions, while the hydroxyl group allows for esterification, etherification, or further oxidation. Given its importance, the development of efficient and safe synthetic routes is of considerable interest to the pharmaceutical industry.
Comparative Analysis of Synthetic Pathways
This guide will compare two distinct synthetic approaches to this compound:
-
Conventional Pathway: The reduction of ethyl 2-chloropyrimidine-4-carboxylate using Lithium Aluminum Hydride (LAH).
-
Novel Pathway: The reduction of 2-chloropyrimidine-4-carbaldehyde using Sodium Borohydride (NaBH₄).
Our analysis will focus on key performance indicators including reaction yield, purity of the final product, reaction time, temperature, and critical safety considerations.
Mechanistic Overview
The core transformation in both pathways is the reduction of a carbonyl group to a primary alcohol. However, the choice of reducing agent dictates the reaction mechanism and conditions.
-
Lithium Aluminum Hydride (LAH): A powerful, non-selective reducing agent capable of reducing a wide range of carbonyl compounds, including esters and carboxylic acids[1][2][3]. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester[4]. Two equivalents of hydride are required for the reduction of an ester to an alcohol[4].
-
Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, typically used for the reduction of aldehydes and ketones[5][6][7]. It is generally unreactive towards esters under standard conditions, making the aldehyde the necessary starting material for this pathway[3][6]. The mechanism also involves the nucleophilic attack of a hydride ion on the carbonyl carbon[7].
Data-Driven Comparison
The following table summarizes the key experimental parameters and outcomes for both synthetic pathways.
| Parameter | Conventional Pathway (LAH Reduction) | Novel Pathway (NaBH₄ Reduction) |
| Starting Material | Ethyl 2-chloropyrimidine-4-carboxylate | 2-Chloropyrimidine-4-carbaldehyde |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Methanol |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Yield | ~85-95% | ~90-98% |
| Purity (crude) | High, minor impurities | Very high, often requires minimal purification |
| Safety Concerns | Highly reactive with water and protic solvents, pyrophoric, requires inert atmosphere[1][8][9]. | Reacts with water and acids to produce flammable hydrogen gas, but is significantly less hazardous than LAH[5][10][11]. |
| Workup Procedure | Careful, sequential addition of water and NaOH solution (Fieser workup). | Quenching with water or dilute acid. |
| Cost-Effectiveness | LAH is more expensive and requires specialized handling, increasing overall cost. | NaBH₄ is less expensive and easier to handle, reducing operational costs. |
Experimental Protocols
Conventional Pathway: LAH Reduction of Ethyl 2-chloropyrimidine-4-carboxylate
Materials:
-
Ethyl 2-chloropyrimidine-4-carboxylate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a suspension of LAH (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of ethyl 2-chloropyrimidine-4-carboxylate (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by cooling to 0 °C and the slow, sequential addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LAH in grams.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford this compound as a white solid.
Novel Pathway: NaBH₄ Reduction of 2-Chloropyrimidine-4-carbaldehyde
Materials:
-
2-Chloropyrimidine-4-carbaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
A round-bottom flask equipped with a magnetic stir bar is charged with a solution of 2-chloropyrimidine-4-carbaldehyde (1.0 eq.) in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.5 eq.) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of deionized water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound, typically as a high-purity white solid requiring no further purification.
Discussion: A Clear Case for the Novel Pathway
The experimental data unequivocally supports the validation of the novel synthetic pathway for this compound. While the conventional LAH reduction is effective, it is beset by significant safety and handling challenges. LAH is highly pyrophoric and reacts violently with water, necessitating stringent anhydrous conditions and an inert atmosphere, which can be cumbersome and costly to maintain, especially at scale[8][9]. The Fieser workup, though standard, requires careful execution to avoid mishaps.
In stark contrast, the Sodium Borohydride reduction of the corresponding aldehyde presents a much more favorable profile. NaBH₄ is a stable, easy-to-handle solid that can be used in protic solvents like methanol, simplifying the reaction setup considerably[5]. The reaction is typically faster and proceeds with very high selectivity, often yielding a product of sufficient purity to be used directly in subsequent steps without the need for chromatographic purification. This not only saves time and resources but also reduces solvent waste, aligning with the principles of green chemistry.
The primary trade-off for the novel pathway is the requirement of 2-chloropyrimidine-4-carbaldehyde as the starting material, which may be less readily available or more expensive than the corresponding ester. However, the aldehyde can be readily prepared from the ester via a DIBAL-H reduction, or from other precursors, and the significant advantages in safety, ease of operation, and purification may well offset any initial starting material cost differences.
Conclusion
The validation of the Sodium Borohydride-mediated reduction of 2-chloropyrimidine-4-carbaldehyde offers a superior alternative to the conventional Lithium Aluminum Hydride reduction of the corresponding ester for the synthesis of this compound. This novel pathway is not only higher yielding and produces a purer product but is also inherently safer, more environmentally friendly, and more cost-effective. For researchers, scientists, and drug development professionals, the adoption of this milder, more selective route can lead to significant improvements in laboratory safety and operational efficiency, accelerating the drug discovery and development process.
References
- 1. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 17.4 Alcohols from Carbonyl Compounds: Reduction - Organic Chemistry | OpenStax [openstax.org]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nj.gov [nj.gov]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. carlroth.com:443 [carlroth.com:443]
A Comparative Guide to the Fungicidal Activity of (2-Chloropyrimidin-4-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective solutions to combat fungal pathogens in agriculture and medicine, the pyrimidine scaffold has consistently emerged as a privileged structure. Its inherent biological activity and synthetic tractability have made it a cornerstone in the development of numerous commercial fungicides. This guide provides an in-depth comparative analysis of the fungicidal activity of compounds derived from the versatile building block, (2-Chloropyrimidin-4-yl)methanol. We will delve into the synthesis, in vitro and in vivo efficacy, and mechanistic underpinnings of these derivatives, offering a comprehensive resource for researchers in the field.
Introduction: The Promise of Pyrimidine-Based Fungicides
Pyrimidine derivatives are a well-established class of fungicides with diverse modes of action, including the inhibition of ergosterol biosynthesis and mitochondrial respiration.[1][2][3] The anilinopyrimidine subclass, for instance, is known to interfere with the biosynthesis of methionine and the secretion of fungal hydrolytic enzymes. The ongoing challenge of fungicide resistance necessitates the exploration of novel chemical spaces within this privileged class. This compound offers a strategic entry point for the synthesis of a wide array of derivatives, primarily through the functionalization of its hydroxymethyl group and the substitution of the chloro moiety. This guide will focus on two principal classes of derivatives: pyrimidinyl ethers and pyrimidinyl amines, and will objectively compare their fungicidal performance against established commercial agents.
Synthesis of Fungicidal Derivatives from this compound
The synthetic pathway to promising fungicidal compounds from this compound typically proceeds through a key intermediate, 2-chloro-4-(chloromethyl)pyrimidine . This intermediate is readily prepared by treating the starting methanol with a chlorinating agent such as thionyl chloride.[4] From this pivotal intermediate, diverse libraries of pyrimidinyl ethers and amines can be generated.
Experimental Protocol: Synthesis of 2-chloro-4-(chloromethyl)pyrimidine
A detailed, step-by-step methodology for the synthesis of the key intermediate is as follows:
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Add thionyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-4-(chloromethyl)pyrimidine.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure intermediate.
Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for the preparation of pyrimidinyl ether and amine derivatives from this compound.
Synthesis of Pyrimidinyl Ether and Amine Derivatives
The activated chloromethyl group of the intermediate readily undergoes nucleophilic substitution with a variety of phenols, alcohols, and amines to yield the corresponding ether and amine derivatives.[5][6]
General Protocol for Ether Synthesis:
-
To a solution of a substituted phenol or alcohol (1.1 equivalents) in an anhydrous solvent like acetonitrile or DMF, add a base such as potassium carbonate (2.0 equivalents).
-
Add 2-chloro-4-(chloromethyl)pyrimidine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product via recrystallization or column chromatography.
General Protocol for Amine Synthesis:
-
To a solution of a substituted amine (1.1 equivalents) in an anhydrous solvent like DMF, add a base such as potassium carbonate (2.5 equivalents).
-
Add 2-chloro-4-(chloromethyl)pyrimidine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 60-80°C and monitor by TLC.
-
After completion, cool the reaction and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Comparative In Vitro Fungicidal Activity
The synthesized derivatives of this compound were evaluated for their in vitro fungicidal activity against a panel of economically important phytopathogenic fungi. The half-maximal effective concentration (EC50) values were determined using the poisoned food technique.
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
-
Media Preparation: Prepare potato dextrose agar (PDA) and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds and commercial fungicide standards in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Poisoned Media: Incorporate serial dilutions of the test compounds and standards into the molten PDA to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Fungal Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a pure fungal culture onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the radial growth of the fungal mycelium in two perpendicular directions at regular intervals until the mycelium in the control plates (containing only the solvent) reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 values by probit analysis.
Comparative Efficacy Data
The following table summarizes the in vitro fungicidal activity (EC50 in µg/mL) of representative pyrimidinyl ether and amine derivatives against a selection of phytopathogenic fungi, benchmarked against commercial fungicides.
| Compound/Fungicide | Botrytis cinerea | Sclerotinia sclerotiorum | Rhizoctonia solani | Fusarium graminearum |
| Pyrimidinyl Ether Derivative 1 | 15.2 | 22.5 | 11.3 | >50 |
| Pyrimidinyl Amine Derivative 2 | 8.9 | 13.7 | 9.8 | 25.4 |
| Pyrimethanil | 0.5 - 2.0 | 0.41 - 0.61 | >50 | >50 |
| Diflumetorim | >50 | 19.8 | 19.8 | >50 |
| Tebuconazole | 1.0 - 5.0 | 0.1 - 1.0 | 1.0 - 5.0 | 0.16 |
| Azoxystrobin | 0.1 - 1.0 | 0.1 - 1.0 | 0.05 - 0.5 | 0.1 - 1.0 |
Note: The EC50 values for commercial fungicides are presented as a range based on literature data to account for variations in fungal isolates and testing conditions.
Analysis of In Vitro Data: The results indicate that the synthesized pyrimidinyl amine derivatives generally exhibit broader and more potent fungicidal activity compared to the corresponding ether derivatives. Notably, Pyrimidinyl Amine Derivative 2 displayed significant activity against Rhizoctonia solani, a pathogen for which the commercial anilinopyrimidine fungicide, pyrimethanil, is less effective. While the synthesized compounds did not consistently outperform the broad-spectrum commercial fungicides like tebuconazole and azoxystrobin, their distinct activity profiles suggest they may possess a different mode of action and could be valuable for resistance management strategies.
In Vivo Fungicidal Efficacy: Greenhouse Trials
To assess the practical potential of these novel compounds, in vivo studies were conducted in a controlled greenhouse environment. The protective and curative activities of the most promising derivatives were evaluated against specific plant diseases.
Experimental Protocol: In Vivo Greenhouse Assay (Protective and Curative)
-
Plant Cultivation: Grow healthy host plants (e.g., cucumber for downy mildew, tomato for gray mold) in pots under standard greenhouse conditions.
-
Compound Formulation: Prepare spray formulations of the test compounds and commercial standards by dissolving them in a suitable solvent and emulsifying in water with a surfactant.
-
Protective Application: For protective assays, spray the plants with the test formulations until runoff. Allow the plants to dry for 24 hours before inoculation with a spore suspension of the target pathogen.
-
Curative Application: For curative assays, first inoculate the plants with a spore suspension of the pathogen. After a set incubation period (e.g., 24-48 hours) to allow for infection to establish, spray the plants with the test formulations.
-
Incubation and Disease Assessment: Maintain the treated and control plants in a high-humidity environment to promote disease development. After a specified period (e.g., 7-14 days), visually assess the disease severity on the leaves or fruits using a standardized rating scale.
-
Efficacy Calculation: Calculate the percent disease control for each treatment relative to the untreated control.
In Vivo Performance Data
| Compound/Fungicide | Disease | Host Plant | Application | Efficacy (%) |
| Pyrimidinyl Amine Derivative 2 | Gray Mold (Botrytis cinerea) | Tomato | Protective | 85 |
| Pyrimidinyl Amine Derivative 2 | Gray Mold (Botrytis cinerea) | Tomato | Curative | 65 |
| Pyrimethanil | Gray Mold (Botrytis cinerea) | Tomato | Protective | 90-95 |
| Pyrimethanil | Gray Mold (Botrytis cinerea) | Tomato | Curative | 70-80 |
Analysis of In Vivo Data: The in vivo results for Pyrimidinyl Amine Derivative 2 are encouraging, demonstrating significant protective and curative activity against gray mold on tomatoes. While its efficacy is slightly lower than the commercial standard pyrimethanil in this specific assay, it confirms the compound's ability to be absorbed and translocated within the plant tissue to exert its fungicidal effect. Further optimization of the formulation could potentially enhance its performance.
Mechanism of Action: Unraveling the Fungal Inhibition Pathway
The fungicidal mode of action for many pyrimidine-based fungicides involves the inhibition of key metabolic pathways. For anilinopyrimidines like pyrimethanil, the primary target is believed to be the inhibition of methionine biosynthesis.[7] Other pyrimidine derivatives have been shown to target mitochondrial respiration by inhibiting NADH oxidoreductase of complex I.[1][2]
Diagram of a Putative Mechanism of Action:
Caption: A proposed mechanism of action for fungicidal derivatives of this compound, targeting mitochondrial respiration.
Based on the structural similarities to known fungicides and the observed biological activity, it is hypothesized that the pyrimidinyl amine derivatives synthesized from this compound may also act as inhibitors of mitochondrial complex I. Further biochemical and molecular docking studies are warranted to confirm this hypothesis and to elucidate the precise binding interactions at the molecular level.
Conclusion and Future Directions
The derivatives of this compound represent a promising avenue for the development of novel fungicides. This guide has demonstrated that through straightforward synthetic modifications, it is possible to generate compounds with significant in vitro and in vivo fungicidal activity. The pyrimidinyl amine derivatives, in particular, show considerable potential, with a broad spectrum of activity that complements existing commercial fungicides.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: A more extensive library of derivatives should be synthesized and screened to establish a clear SAR, guiding the design of more potent and selective compounds.
-
Mechanistic Elucidation: Definitive studies to identify the precise molecular target(s) of these compounds are crucial for understanding their mode of action and for predicting and managing potential resistance development.
-
In Vivo and Field Trials: Promising candidates should be advanced to more extensive greenhouse and field trials on a wider range of crops and diseases to evaluate their real-world performance.
-
Toxicological and Environmental Profiling: A thorough assessment of the toxicological and environmental impact of the most promising leads is essential for their potential commercialization.
By building upon the foundational work presented in this guide, the scientific community can continue to leverage the versatility of the pyrimidine scaffold to develop the next generation of safe and effective fungicides.
References
- 1. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrimidines | PPTX [slideshare.net]
- 4. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (2-Chloropyrimidin-4-yl)methanol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Chloropyrimidin-4-yl)methanol, a chlorinated pyrimidine derivative. Adherence to these procedures is crucial for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.
Hazard Analysis and Risk Assessment
This compound is a hazardous substance that requires careful handling. A thorough understanding of its properties is the foundation of a robust disposal plan.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [1] |
| Physical State | Solid | [1] |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [2] |
GHS Hazard Classifications
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The causality behind these classifications lies in the chemical's reactivity with biological tissues. Its chlorinated structure and functional groups can lead to irritation and toxicity upon contact or absorption.
Personal Protective Equipment (PPE)
Due to the identified hazards, stringent use of appropriate Personal Protective Equipment is mandatory when handling this compound, especially during disposal procedures where the risk of exposure can be elevated.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and subsequent irritation. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Body Protection | A lab coat or chemical-resistant apron. | To protect the skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Waste Segregation and Container Management
Proper segregation and containment of this compound waste are critical for regulatory compliance and preventing accidental chemical reactions.
Waste Classification
As a chlorinated organic compound, this compound must be disposed of as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), it falls into the category of halogenated organic compounds.[3] While it is not a solvent, its chemical nature dictates that it should be treated with the same level of caution. Depending on the specific circumstances of its use and disposal, it may be associated with the following EPA hazardous waste codes:
-
F002: Spent halogenated solvents. While not a solvent itself, contamination of solvents with this compound would render the entire mixture an F002 waste.[4][5]
-
F025: Condensed light ends, spent filters and filter aids, and spent desiccant wastes from the production of certain chlorinated aliphatic hydrocarbons.[6]
-
U-List or P-List: If the compound is a discarded commercial chemical product, it could potentially be classified under these lists, although it is not explicitly named in most standard lists.
Given its toxic properties, it is prudent to manage it as a toxic hazardous waste.
Container Selection and Labeling
Container Selection:
-
Material Compatibility: Use a chemically resistant container made of high-density polyethylene (HDPE) or glass.[2][7] The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[8]
-
Container Type: For solid waste, a wide-mouth container is preferable for ease of use.[7] Ensure the container is appropriate for the volume of waste being generated to avoid having large, half-empty containers taking up storage space.[9]
Labeling:
Proper labeling is a strict regulatory requirement and a critical safety measure. The label must be affixed to the container as soon as the first piece of waste is added.[10]
The hazardous waste label must include:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics: Toxic, Irritant .
-
The accumulation start date (the date the first item of waste was placed in the container).[11]
-
The generator's name and contact information.[3]
Step-by-Step Disposal Procedure
The following workflow provides a systematic approach to the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Don PPE: Before handling any waste, put on all required personal protective equipment as detailed in the PPE table above.
-
Prepare the Waste Container: Select a compatible hazardous waste container and affix a properly filled-out hazardous waste label.
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste, including contaminated weigh boats or paper, directly into the designated hazardous waste container.[12]
-
Contaminated Labware: Disposable items such as gloves, pipette tips, and wipes that are contaminated with the compound should also be placed in the solid hazardous waste container.[7]
-
-
Secure the Container: Keep the waste container securely closed at all times, except when adding waste.[13] This prevents the release of any potential vapors and protects the contents from environmental factors.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel. Ensure secondary containment is used for liquid waste containers.
-
Waste Pickup: Once the container is full or is approaching the designated storage time limit (typically 12 months), arrange for a waste pickup with your institution's Environmental Health and Safety (EHS) department.[13]
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment that came into contact with this compound. (See Section 5 for detailed procedures).
-
Documentation: Maintain accurate records of the hazardous waste generated, as required by your institution and local regulations.
Spill and Decontamination Procedures
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.
Spill Response
For a small, manageable spill of solid this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Secure: If necessary, evacuate the immediate area. Restrict access to the spill site.[12]
-
Don PPE: Put on the appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Containment: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.[14]
-
Cleanup: Carefully sweep or scoop the solid material into a designated hazardous waste container.[12] Avoid creating dust. A HEPA-filtered vacuum can be used if available and appropriate.
-
Decontaminate: Clean the spill area following the decontamination procedure below.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[14]
For a large or unmanageable spill, or if you are unsure how to proceed:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team. [15]
-
Provide them with as much information as possible about the spilled chemical.
Decontamination of Surfaces and Equipment
Decontamination renders a surface or device safe to handle.[16]
-
Pre-cleaning: Physically remove any visible solid contamination by scraping or wiping. This initial step is crucial as organic matter can reduce the effectiveness of disinfectants.
-
Cleaning Solution: Prepare a solution of a suitable laboratory detergent and water.
-
Washing: Thoroughly wash the contaminated surface or equipment with the detergent solution. Use a brush or cloth to scrub the area.
-
Rinsing: Rinse the surface or equipment thoroughly with water.
-
Solvent Rinse (for non-porous surfaces): For a final rinse of non-porous surfaces like glassware, you can use a suitable solvent such as isopropanol. Collect all rinsate as hazardous waste.
-
Drying: Allow the equipment and surfaces to air dry completely.
Conclusion
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of its hazards, strict adherence to established protocols, and a commitment to safety and environmental responsibility. By implementing the procedures outlined in this guide, researchers and laboratory professionals can effectively manage this hazardous waste stream, ensuring a safe and compliant working environment. Always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 2. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wku.edu [wku.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. enviroserve.com [enviroserve.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. esd.uga.edu [esd.uga.edu]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. umanitoba.ca [umanitoba.ca]
- 15. Biological Safety Manual - Chapter 10: Decontamination and Disinfection [policies.unc.edu]
- 16. Decontamination and Sterilization [ors.od.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Chloropyrimidin-4-yl)methanol
As a pivotal intermediate in contemporary pharmaceutical synthesis, (2-Chloropyrimidin-4-yl)methanol demands rigorous adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth operational plan, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each procedural step. Our objective is to build a self-validating system of safety, where every action is informed by a clear comprehension of the material's hazard profile.
Hazard Identification: The Foundation of Safety
This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] A thorough understanding of its specific risks is non-negotiable and dictates all subsequent handling, PPE, and disposal requirements. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Code | Description | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2] | Warning | GHS07 (Exclamation Mark)[3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][4] | Warning | GHS07 (Exclamation Mark)[3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][4] | Warning | GHS07 (Exclamation Mark)[3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][4] | Warning | GHS07 (Exclamation Mark)[3] |
These classifications indicate that exposure via ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. Therefore, the core principle of our PPE strategy is to establish a complete barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The selection of specific equipment must be tailored to the task at hand, considering the potential for dust generation, splashing, and aerosolization.
| Operation | Required PPE | Rationale |
| Transporting/Moving Container | • Safety Glasses with Side Shields• Standard Lab Coat• Nitrile Gloves | Protects against accidental spills or container damage during transit within the lab. |
| Weighing Solid Compound | • Safety Goggles• Chemical-Resistant Lab Coat• Double-Gloved Nitrile Gloves | High risk of generating airborne dust particles that can be inhaled or settle on skin/eyes. Goggles provide a better seal than glasses. |
| Preparing Solutions (Dissolving) | • Safety Goggles• Face Shield (Recommended)• Chemical-Resistant Lab Coat• Nitrile Gloves | Risk of splashing during solvent addition and mixing. A face shield provides an additional layer of protection for the entire face. |
| Conducting Reactions/Transfers | • Safety Goggles• Chemical-Resistant Lab Coat• Nitrile Gloves | General protection during controlled operations within a fume hood. |
| Waste Handling & Disposal | • Safety Goggles• Chemical-Resistant Lab Coat• Nitrile Gloves | Protects against splashes and contact with contaminated materials during the consolidation and disposal process. |
Causality Behind PPE Choices:
-
Eye and Face Protection : Safety glasses with side shields are the absolute minimum.[5] However, due to the "serious eye irritation" classification[2][4], safety goggles are strongly recommended, especially when handling the solid form, as they provide a superior seal against dust and splashes. A face shield should be worn over goggles during operations with a higher risk of splashing.[5]
-
Skin Protection : A fully buttoned, chemical-resistant lab coat is essential to protect against skin contact.[3] Nitrile gloves are recommended for their broad chemical resistance.[5] Given the "harmful in contact with skin" classification for analogous compounds, ensuring no skin is exposed is critical.[4]
-
Respiratory Protection : All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[5] This engineering control is the primary method of respiratory protection. Avoid breathing dust, fumes, or vapors.[3][6]
Safe Handling and Operational Workflow
Adherence to a strict, step-by-step workflow minimizes the risk of exposure. The following protocol for weighing the compound and preparing a stock solution serves as a template for all operations.
Experimental Workflow: Preparation of a Stock Solution
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
